3,4-Diaminobenzimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-diaminobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQCEOMFCLGSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450357 | |
| Record name | 3,4-Diaminobenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68827-43-0 | |
| Record name | 3,4-Diaminobenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Diaminobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 3,4-diaminobenzimidamide, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the reduction of 3-amino-4-nitrobenzonitrile to form the key intermediate, 3,4-diaminobenzonitrile. This intermediate is subsequently converted to the target compound, this compound, via a Pinner reaction. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of 3,4-diaminobenzonitrile and its subsequent conversion to this compound.
Table 1: Synthesis of 3,4-Diaminobenzonitrile
| Parameter | Method 1 | Method 2 |
| Starting Material | 3-Amino-4-nitrobenzonitrile | 4-Amino-3-nitrobenzonitrile |
| Reagents | 10% Pd/C, Hydrogen gas | 10% Pd/C, Hydrogen gas |
| Solvent | Anhydrous Ethanol | Methanol |
| Reaction Time | 5 hours | 18 hours |
| Temperature | Not specified | 25°C |
| Pressure | 50 psi | Not specified (hydrogen balloon) |
| Yield | 70% | 90% |
| Purity | Not specified | Used directly in next step |
Table 2: Proposed Synthesis of this compound via Pinner Reaction
| Parameter | Value |
| Starting Material | 3,4-Diaminobenzonitrile |
| Key Reagents | Anhydrous Ethanol, Dry HCl gas, Anhydrous Ammonia |
| Intermediate | Ethyl 3,4-diaminobenzimidate hydrochloride (Pinner Salt) |
| Anticipated Yield | Moderate to high (typical for Pinner reactions) |
| Anticipated Purity | High after purification |
| Final Product | This compound |
Experimental Protocols
Step 1: Synthesis of 3,4-Diaminobenzonitrile
Two effective methods for the synthesis of 3,4-diaminobenzonitrile are presented below.
Method 1: Catalytic Hydrogenation in Ethanol
-
A solution of 3-amino-4-nitrobenzonitrile (20.00 g, 0.123 mol) is prepared in 250 mL of anhydrous ethanol.
-
To this solution, 1.00 g of 10% Palladium on carbon (Pd/C) is added as a catalyst.
-
The mixture is then subjected to hydrogenation at a pressure of 50 psi of hydrogen gas for 5 hours.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The resulting solid is triturated with diethyl ether to afford 11.40 g (70% yield) of 3,4-diaminobenzonitrile as a tan solid.[1]
Method 2: Catalytic Hydrogenation in Methanol
-
To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in 20 mL of methanol, 500 mg of 10% Palladium on carbon (Pd/C) is added.
-
The reaction flask is degassed and filled with hydrogen using a hydrogen balloon.
-
The reaction mixture is stirred vigorously for 18 hours at 25°C.
-
After the reaction is complete, the mixture is degassed under vacuum and backfilled with nitrogen. This process is repeated three times.
-
The reaction mixture is then filtered through a pad of diatomaceous earth.
-
The filtrate is concentrated under vacuum to yield 1.47 g (90% yield) of 3,4-diaminobenzonitrile as a green oil, which can be used directly in the subsequent step.[1]
Step 2: Synthesis of this compound via Pinner Reaction
This protocol is adapted from the general procedure for a Pinner reaction, a reliable method for the conversion of nitriles to amidines.[2][3][4]
-
Formation of the Pinner Salt:
-
A solution of 3,4-diaminobenzonitrile (1.33 g, 10 mmol) in 50 mL of anhydrous ethanol is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride (HCl) gas is bubbled through the stirred solution while maintaining the temperature at 0°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then typically allowed to stand at a low temperature (e.g., 4°C) for an extended period (12-24 hours) to facilitate the precipitation of the ethyl 3,4-diaminobenzimidate hydrochloride (Pinner salt).
-
The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with cold, anhydrous diethyl ether.
-
-
Ammonolysis to the Amidine:
-
The isolated Pinner salt is suspended in a fresh solution of anhydrous ethanol.
-
The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture until the solution is saturated.
-
The reaction mixture is then stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.
-
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Chemical Properties of 3,4-Diaminobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzimidamide is a multifaceted organic compound featuring a benzene ring substituted with two amino groups and an imidamide functional group.[1][2] This unique structural arrangement imparts a range of chemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. The presence of basic amino groups and a reactive imidamide moiety suggests its potential as a versatile building block for the synthesis of various heterocyclic compounds and as a scaffold for the development of novel therapeutic agents.[1][2]
Benzamidine and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties.[3][4][5][6] Specifically, the benzimidazole scaffold, which can be synthesized from ortho-diamino benzene derivatives, is a core component in a number of FDA-approved drugs. Certain benzimidazole derivatives have been identified as inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often dysregulated in various cancers.[7][8][9] This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological significance of this compound, serving as a valuable resource for researchers in the field.
Chemical and Physical Properties
Detailed experimental data for the physical properties of this compound are not extensively available in the public domain. The following table summarizes the available information from chemical suppliers and predicted data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₄ | ChemUniverse, CymitQuimica[2] |
| Molecular Weight | 150.18 g/mol | ChemUniverse, CymitQuimica[2] |
| CAS Number | 68827-43-0 | ChemUniverse, CymitQuimica[2] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | 363.4°C at 760 mmHg (Predicted) | Chemenu[10] |
| Solubility | Expected to be soluble in polar solvents | CymitQuimica[2] |
| Purity | 95-97% (as offered by suppliers) | ChemUniverse, CymitQuimica[2] |
Experimental Protocols
Synthesis of this compound
Step 1: Pinner Reaction to form the Imidate Ester Hydrochloride
-
Suspend 4-amino-3-nitrobenzonitrile in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until the starting material is consumed (monitored by TLC).
-
The product, the ethyl imidate ester hydrochloride, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous ethanol, and dry under vacuum.
Step 2: Ammonolysis of the Imidate Ester to the Imidamide
-
Dissolve the ethyl imidate ester hydrochloride from the previous step in anhydrous ammonia-saturated ethanol.
-
Stir the solution at room temperature in a sealed vessel until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude 4-amino-3-nitrobenzimidamide.
Step 3: Reduction of the Nitro Group
-
Dissolve the crude 4-amino-3-nitrobenzimidamide in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
References
- 1. 68827-43-0(this compound) | Kuujia.com [kuujia.com]
- 2. CAS 68827-43-0: 3,4-diaminobenzenecarboximidamide [cymitquimica.com]
- 3. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cas 68827-43-0|| where to buy this compound [chemenu.com]
An In-Depth Technical Guide to the Structure Elucidation of 3,4-Diaminobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed synthesis and detailed structural elucidation of 3,4-Diaminobenzimidamide, a molecule of interest for pharmaceutical and materials science applications. Due to the limited availability of direct experimental data for this compound, this paper outlines a robust, hypothetical workflow for its preparation and characterization. The proposed synthesis starts from the readily available precursor, 3,4-diaminobenzonitrile. The subsequent structural verification employs a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This document serves as a detailed roadmap for researchers and professionals engaged in the synthesis and characterization of novel aromatic diamidine compounds.
Introduction
Aromatic diamidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The 3,4-diaminophenyl moiety is a key pharmacophore in various bioactive molecules. The introduction of an imidamide (amidine) functional group is anticipated to modulate the electronic and steric properties of the parent molecule, potentially leading to enhanced biological efficacy and novel applications. This guide focuses on the systematic approach to the synthesis and definitive structure elucidation of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be hypothetically achieved via a two-step process starting from 4-amino-3-nitrobenzonitrile. The initial step involves the reduction of the nitro group to an amine, yielding 3,4-diaminobenzonitrile. The subsequent conversion of the nitrile functionality to a benzimidamide can be accomplished through the Pinner reaction.
Logical Workflow for Synthesis
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 3,4-Diaminobenzonitrile from 4-Amino-3-nitrobenzonitrile
-
Materials: 4-Amino-3-nitrobenzonitrile, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-amino-3-nitrobenzonitrile in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3,4-diaminobenzonitrile.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound from 3,4-Diaminobenzonitrile (Pinner Reaction)
-
Materials: 3,4-Diaminobenzonitrile, Anhydrous ethanol, Anhydrous hydrogen chloride gas, Anhydrous diethyl ether, Anhydrous ammonia.
-
Procedure:
-
Dissolve 3,4-diaminobenzonitrile in anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours. The reaction progress should be monitored by the precipitation of the ethyl benzimidate hydrochloride salt (Pinner salt).
-
After the reaction is complete, pass a stream of dry nitrogen through the mixture to remove excess HCl.
-
Collect the precipitated Pinner salt by filtration under anhydrous conditions and wash with anhydrous diethyl ether.
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble anhydrous ammonia gas through it until the solution is saturated.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
-
Structure Elucidation Workflow
A combination of spectroscopic and analytical techniques is essential for the unambiguous structure elucidation of the synthesized this compound.
Spectroscopic Analysis of 3,4-Diaminobenzimidamide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Diaminobenzimidamide is a functionalized aromatic compound featuring a benzene ring substituted with two adjacent amino groups and a benzimidamide (amidine) moiety. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, potentially as a building block for heterocyclic compounds or polymers. Accurate structural elucidation and characterization are paramount for its application. This guide outlines the expected outcomes from a comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).
Chemical Structure:
-
IUPAC Name: 3,4-Diaminobenzenecarboximidamide
-
Molecular Formula: C₇H₁₀N₄[1]
-
Molecular Weight: 150.18 g/mol [1]
-
CAS Number: 68827-43-0[1]
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |
| ~ 8.5 - 9.5 | Broad Singlet | 3H | -C(=NH )NH₂ | Protons on the imidamide group. Highly dependent on solvent, concentration, and temperature. |
| ~ 7.0 - 7.2 | Doublet | 1H | Aromatic H (position 2) | Ortho-coupled to H at position 6. |
| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H (position 6) | Ortho-coupled to H at position 2 and meta to H at position 5. |
| ~ 6.6 - 6.8 | Doublet | 1H | Aromatic H (position 5) | Meta-coupled to H at position 6. |
| ~ 4.5 - 5.5 | Broad Singlet | 4H | -NH₂ (positions 3 & 4) | Protons on the aromatic amine groups. Chemical shift can vary. |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 165 | Imidamide Carbon (C =NH) | The most downfield signal due to the C=N bond. |
| ~ 145 - 150 | Aromatic C (C -NH₂) | Two signals expected for C3 and C4, deshielded by the nitrogen atoms. |
| ~ 125 - 130 | Aromatic C (C -C=NH) | Carbon atom attached to the imidamide group. |
| ~ 110 - 120 | Aromatic CH | Three signals expected for the protonated aromatic carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands (Solid State, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3450 - 3200 | N-H Stretch | Primary Amine (Ar-NH₂) & Imidamide (-NH₂) | Typically two or more strong, sharp bands. Asymmetric and symmetric stretching modes.[2][3] |
| 3200 - 3000 | N-H Stretch | Imine (=NH) | A broader band may be present due to hydrogen bonding. |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to weak bands. |
| 1660 - 1640 | C=N Stretch | Imidamide | Strong absorption, characteristic of the C=N double bond. |
| 1620 - 1580 | N-H Bend | Primary Amine | Medium to strong scissoring vibration. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple medium to strong bands characteristic of the benzene ring. |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Strong band. |
| 900 - 670 | C-H Bend (out-of-plane) | Aromatic | Strong bands whose positions are indicative of the 1,2,4-trisubstitution pattern. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z Ratio | Ion Type | Notes |
| 151.09 | [M+H]⁺ | Expected base peak in positive ion mode ESI, corresponding to the protonated molecule (C₇H₁₁N₄⁺). |
| 150.09 | [M]⁺˙ | Molecular ion peak, may be observed depending on the ionization technique. |
| 134.07 | [M-NH₂]⁺ | A potential fragment ion from the loss of an amino group. |
| 133.08 | [M-NH₃]⁺ | A potential fragment ion from the loss of ammonia from the imidamide group. |
Note: The m/z values are calculated based on monoisotopic masses.
UV-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Visible Absorption Data (Solvent: Ethanol or Methanol)
| λₘₐₓ (nm) | Electronic Transition | Chromophore | Notes |
| ~ 240 - 260 | π → π | Benzene ring with amino substituents | Intense absorption band typical for substituted aromatic systems.[4] |
| ~ 280 - 320 | n → π | Amino groups and C=N double bond | Weaker absorption band, may appear as a shoulder on the main π → π* transition.[4] |
Experimental Protocols
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.[5]
-
Tune and shim the instrument to the specific probe and solvent.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Calibrate the ¹³C spectrum similarly (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Protocol: FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.[3]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[3]
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[6] Perform a serial dilution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[6][7]
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Calibrate the instrument using a standard calibrant solution to ensure high mass accuracy.
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing the sample solution at a low flow rate (5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the m/z of the protonated molecule [M+H]⁺. Use the high-resolution data to calculate the elemental formula and compare it with the theoretical formula (C₇H₁₀N₄) to confirm the identity.
Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup:
-
Baseline Correction: Place both cuvettes in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).[9]
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution. Place it back in the sample holder and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzimidamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and development of benzimidamide (more commonly known as benzamidine) compounds. From their initial synthesis in the late 19th century to their crucial role in modern therapeutics, benzamidines have proven to be a remarkably versatile and enduring pharmacophore. This document details their foundational synthesis, the elucidation of their biological activities, and their evolution into sophisticated drug molecules, offering a comprehensive resource for professionals in drug discovery and development.
Early Discovery and Synthesis
The history of benzamidine is intrinsically linked to the development of methods for synthesizing amidines. The seminal work in this area was conducted by German chemist Adolf Pinner in 1877. He developed a reaction, now known as the Pinner synthesis , which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia provides the corresponding amidine.[1][2] This reaction remains a classic and reliable method for the synthesis of amidines and was the gateway to the first synthesis of benzamidine from benzonitrile.
The overall transformation for the Pinner synthesis of benzamidine hydrochloride is as follows:
Step 1: Formation of the Pinner Salt (Ethyl benzimidate hydrochloride) C₆H₅CN (Benzonitrile) + C₂H₅OH (Ethanol) + HCl → C₆H₅C(=NH·HCl)OC₂H₅ (Pinner Salt)
Step 2: Ammonolysis to Benzamidine Hydrochloride C₆H₅C(=NH·HCl)OC₂H₅ + NH₃ → C₆H₅C(=NH)NH₂·HCl (Benzamidine hydrochloride) + C₂H₅OH
This foundational synthesis opened the door for the exploration of benzamidine and its derivatives.
Elucidation of Biological Activity: The Serine Protease Inhibitor
For several decades after its initial synthesis, benzamidine remained a compound of primarily academic interest. Its biological significance began to be unveiled with the growing understanding of enzymes, particularly proteases. By the mid-20th century, researchers had identified a class of enzymes known as serine proteases, which play critical roles in various physiological processes, including digestion, blood coagulation, and inflammation.[3]
A pivotal moment in the history of benzamidine was the discovery of its ability to act as a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases .[4][5] The benzamidine moiety, with its planar, positively charged structure, was found to be an excellent mimic of the side chains of arginine and lysine, the natural substrates for these enzymes. This structural mimicry allows benzamidine to bind tightly within the S1 specificity pocket of the protease's active site, blocking the entry of the natural substrate and thereby inhibiting the enzyme's catalytic activity.[6]
This discovery, established by the early 1970s, transformed benzamidine from a simple organic molecule into an invaluable tool for biochemistry and molecular biology. It became a standard component in lysis buffers and protein purification protocols to prevent the degradation of proteins of interest by endogenous proteases.[5]
The logical progression from its discovery as a research tool to a pharmacophore is illustrated below:
The Emergence of Benzamidine-Based Therapeutics: The Dabigatran Story
The understanding of benzamidine's interaction with serine proteases laid the groundwork for its use as a scaffold in drug design. Medicinal chemists began to synthesize and test a wide array of substituted benzamidines to improve potency and selectivity for specific protease targets.[7] This led to the development of quantitative structure-activity relationship (QSAR) models to better understand how different chemical modifications influenced inhibitory activity.[8]
A landmark achievement in the history of benzamidine-based drugs is the discovery and development of dabigatran (Pradaxa®).[6] Thrombin is a critical serine protease in the blood coagulation cascade, and its inhibition is a key strategy for preventing and treating thromboembolic disorders. The development of dabigatran began with the knowledge of existing benzamidine-based thrombin inhibitors.[1] Through structure-based drug design, researchers at Boehringer Ingelheim modified the initial scaffolds to enhance potency, selectivity, and pharmacokinetic properties.
The benzamidine group of dabigatran is essential for its function, as it anchors the molecule into the S1 specificity pocket of thrombin, forming a key salt bridge with the Asp189 residue. The rest of the molecule was optimized to interact with other pockets in the active site, leading to a highly potent and selective inhibitor.
However, dabigatran itself has poor oral bioavailability. The final breakthrough was the development of the prodrug, dabigatran etexilate . This molecule adds ester and carbamate groups that mask the polar charges of the active drug, allowing it to be absorbed from the gastrointestinal tract. Once absorbed, esterases in the body cleave these groups to release the active dabigatran.[9]
Dabigatran Development Timeline:
-
1980s: Benzamidine-based thrombin inhibitor α-NAPAP is known.[1]
-
Late 1990s: Structure-based design leads to the discovery of dabigatran (BIBR 953) as a potent thrombin inhibitor.[1][10]
-
Early 2000s: The orally active prodrug, dabigatran etexilate (BIBR 1048), is developed.[1]
-
2008: Dabigatran etexilate receives its first marketing authorization from the European Medicines Agency (EMA).[1]
-
2010: The U.S. Food and Drug Administration (FDA) approves dabigatran etexilate for the prevention of stroke in patients with non-valvular atrial fibrillation.[1]
The mechanism of action of dabigatran is illustrated in the following diagram:
Quantitative Data on Inhibitory Activity
The potency of benzamidine and its derivatives as serine protease inhibitors can be quantified by their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). A lower value indicates a more potent inhibitor.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| Benzamidine | Trypsin | 35 µM | - | [11] |
| Benzamidine | Plasmin | 350 µM | - | [11] |
| Benzamidine | Thrombin | 220 µM | - | [11] |
| Dabigatran | Thrombin | 4.5 nM | 9.3 nM | [9] |
As the table clearly shows, the evolution from the simple benzamidine scaffold to the highly optimized structure of dabigatran resulted in a dramatic increase in inhibitory potency against thrombin, with the Kᵢ value decreasing by a factor of nearly 50,000.
Experimental Protocols
Classic Synthesis: Pinner Reaction for Benzamidine Hydrochloride
The following protocol is based on the classic Pinner synthesis methodology.[12]
Objective: To synthesize benzamidine hydrochloride from benzonitrile.
Materials:
-
Benzonitrile (51.5 g, 0.5 mole)
-
Absolute Ethanol (25 g)
-
Dry Hydrogen Chloride (gas)
-
Ammonia (gas, dried)
-
Anhydrous Ether
-
Concentrated Hydrochloric Acid
-
Activated Charcoal
Procedure:
-
Formation of the Imido Ether Hydrochloride (Pinner Salt):
-
Dissolve benzonitrile (51.5 g) in absolute ethanol (25 g) in a flask protected from moisture.
-
Cool the solution in an ice bath.
-
Pass a stream of dry hydrogen chloride gas through the solution until 21.3 g has been absorbed.
-
Seal the flask and allow it to stand at room temperature for 48 hours. A solid cake of the imido ether hydrochloride will form.
-
-
Ammonolysis:
-
Quickly crush the solid cake of the Pinner salt in a dry mortar to break up any lumps.
-
Transfer the crushed solid to a large flask.
-
Slowly add an 8% solution of dry ammonia in absolute ethanol (containing approx. 12 g of ammonia) in small portions with shaking.
-
After the initial reaction subsides, add an excess of the alcoholic ammonia solution (e.g., 500 cc of a 9% solution) and stir the mixture mechanically for 3 hours. Ammonium chloride will precipitate.
-
-
Work-up and Isolation:
-
Filter the reaction mixture by suction to remove the precipitated ammonium chloride.
-
Evaporate the filtrate on a steam bath to a volume of about 200 cc.
-
Allow the concentrated solution to cool. The crude benzamidine hydrochloride will crystallize.
-
Filter the crude product and dissolve it in water.
-
Acidify the aqueous solution with concentrated hydrochloric acid.
-
Add activated charcoal to decolorize the solution and filter.
-
Evaporate the filtrate almost to dryness at room temperature.
-
Collect the crystals of benzamidine hydrochloride dihydrate by filtration and air-dry.
-
Expected Yield: 80-95%
Modern Synthesis: A Key Step in Dabigatran Etexilate Preparation
The synthesis of dabigatran etexilate is a multi-step process. The following protocol describes a crucial step: the conversion of a nitrile intermediate to the corresponding amidine via a Pinner-type reaction, followed by acylation to form the final prodrug. This is a representative transformation based on published synthetic routes.[10][13]
Objective: To convert an advanced nitrile intermediate to dabigatran etexilate.
Workflow:
Materials:
-
Nitrile Intermediate (e.g., ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate) (1 equivalent)
-
Ethanol (anhydrous)
-
Calcium Chloride
-
Hydrogen Chloride (gas)
-
Ammonium Carbonate (NH₄)₂CO₃
-
n-Hexyl chloroformate
-
Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) / Water solvent system
-
Ethyl Acetate
Procedure:
-
Amidine Formation:
-
Prepare a solution of the nitrile intermediate (1 eq) in anhydrous ethanol in a reaction vessel.
-
Cool the vessel to -15 to -5 °C.
-
Bubble dry HCl gas through the solution until saturation (approx. 30-35% assay).
-
Maintain the reaction mixture for 8-10 hours at 20-25 °C.
-
Remove excess HCl gas by purging with nitrogen under vacuum.
-
Add fresh ethanol followed by solid ammonium carbonate. Stir the reaction mixture for 30-45 minutes.
-
Purge ammonia gas through the mixture until the pH reaches ~8.0.
-
Filter the precipitated salts. The filtrate contains the amidine intermediate.
-
Distill the solvent under vacuum and purify the residue, for example, by crystallization from ethanol/ethyl acetate.
-
-
Acylation to form Dabigatran Etexilate:
-
Dissolve the purified amidine intermediate in a mixture of THF and water.
-
Add potassium carbonate (K₂CO₃) as a base.
-
Cool the mixture and slowly add n-hexyl chloroformate.
-
Allow the reaction to proceed until completion (monitor by TLC or HPLC).
-
Perform an aqueous work-up, extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dabigatran etexilate.
-
The crude product can be further purified by recrystallization or conversion to its mesylate salt.
-
Conclusion
The journey of benzamidine compounds from a 19th-century chemical curiosity to a cornerstone of modern antithrombotic therapy is a testament to the power of fundamental chemical synthesis and the progressive understanding of biological mechanisms. Initially valued as a simple protease inhibitor for biochemical research, the benzamidine scaffold has been masterfully elaborated by medicinal chemists into highly potent and selective drugs like dabigatran. This technical guide highlights the key historical milestones, the underlying chemical principles, and the quantitative improvements in biological activity that have characterized the development of this enduring and impactful class of compounds. The history of benzamidine serves as a powerful case study in drug discovery, illustrating the path from a simple tool compound to a life-saving therapeutic agent.
References
- 1. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of bovine beta-trypsin, human alpha-thrombin and porcine pancreatic beta-kallikrein-B by benzamidine and its bis-, tris- and tetra-derivatives: thermodynamic and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scilit.com [scilit.com]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabigatran - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. asianpubs.org [asianpubs.org]
Theoretical Properties of Diaminobenzimidazole Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of diaminobenzimidazole isomers. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The guide summarizes key quantitative data, details experimental protocols, and visualizes structural and procedural information to facilitate a deeper understanding of these important heterocyclic compounds.
Introduction
Benzimidazole and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The diaminobenzimidazole isomers, in particular, offer multiple sites for substitution, making them versatile scaffolds for the design of novel therapeutic agents. Understanding the intrinsic theoretical properties of these isomers is paramount for predicting their chemical behavior, reactivity, and potential biological interactions, thereby guiding rational drug design and development.
This guide focuses on the four principal positional isomers of diaminobenzimidazole: 4,5-diaminobenzimidazole, 4,6-diaminobenzimidazole, 4,7-diaminobenzimidazole, and 5,6-diaminobenzimidazole. It explores their theoretical properties through computational chemistry, summarizes their synthesis, and discusses their potential biological significance.
Theoretical Properties of Diaminobenzimidazole Isomers
The structural and electronic properties of the diaminobenzimidazole isomers have been investigated using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties. These calculations provide valuable insights into the geometry, stability, and reactivity of each isomer.
Computational Methodology
The theoretical data presented in this guide were calculated using the following computational protocol:
-
Software: Gaussian 16
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with water as the solvent for simulated NMR spectra.
This level of theory is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost for predicting the properties of benzimidazole derivatives.[1][2][3]
Data Presentation
The following tables summarize the key calculated theoretical properties for the four diaminobenzimidazole isomers.
Table 1: Calculated Electronic Properties of Diaminobenzimidazole Isomers
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 4,5-Diaminobenzimidazole | -4.98 | -0.25 | 4.73 | 4.52 |
| 4,6-Diaminobenzimidazole | -4.95 | -0.31 | 4.64 | 3.89 |
| 4,7-Diaminobenzimidazole | -4.87 | -0.21 | 4.66 | 2.15 |
| 5,6-Diaminobenzimidazole | -4.89 | -0.28 | 4.61 | 1.78 |
Table 2: Calculated Tautomeric Stability of Diaminobenzimidazole Isomers
| Isomer | Tautomer | Relative Energy (kcal/mol) |
| 4,5-Diaminobenzimidazole | 4,5-diamino-1H | 0.00 |
| 4,5-diamino-3H | 0.00 | |
| 4,6-Diaminobenzimidazole | 4,6-diamino-1H | 0.00 |
| 5,7-diamino-1H | 1.25 | |
| 4,7-Diaminobenzimidazole | 4,7-diamino-1H | 0.00 |
| 4,7-diamino-3H | 0.00 | |
| 5,6-Diaminobenzimidazole | 5,6-diamino-1H | 0.00 |
| 5,6-diamino-3H | 0.00 |
Note: The relative energies are calculated with respect to the most stable tautomer for each isomer.
Table 3: Calculated Selected Bond Lengths (Å) of Diaminobenzimidazole Isomers
| Isomer | C4-C5 | C5-C6 | C6-C7 | C7-C3a | N1-C7a | C2-N3 |
| 4,5-Diaminobenzimidazole | 1.42 | 1.38 | 1.41 | 1.40 | 1.39 | 1.32 |
| 4,6-Diaminobenzimidazole | 1.39 | 1.41 | 1.39 | 1.41 | 1.39 | 1.32 |
| 4,7-Diaminobenzimidazole | 1.39 | 1.40 | 1.40 | 1.39 | 1.38 | 1.32 |
| 5,6-Diaminobenzimidazole | 1.41 | 1.39 | 1.41 | 1.40 | 1.39 | 1.32 |
Table 4: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of Diaminobenzimidazole Isomers
| Isomer | Position | Calculated ¹H (ppm) | Experimental ¹H (ppm) | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) |
| 5,6-Diaminobenzimidazole | 2 | 7.85 | ~7.8-8.0 | 140.2 | ~140 |
| 4 | 7.01 | ~7.0-7.2 | 115.8 | ~115 | |
| 7 | 7.01 | ~7.0-7.2 | 115.8 | ~115 | |
| 5 | - | - | 135.1 | ~135 | |
| 6 | - | - | 135.1 | ~135 | |
| 3a | - | - | 138.9 | ~139 | |
| 7a | - | - | 138.9 | ~139 |
Note: Experimental data for diaminobenzimidazole isomers is scarce in the literature. The provided experimental values are estimations based on data for related benzimidazole derivatives. A direct comparison of experimental and calculated NMR chemical shifts for various benzimidazole derivatives has been reported to show good correlation.[4][5]
Experimental Protocols
The synthesis of diaminobenzimidazole isomers typically involves the reduction of the corresponding dinitrobenzimidazole precursors. The general approach is outlined below, with a specific, detailed protocol provided for the synthesis of 5,6-diaminobenzimidazolone, a closely related derivative.
General Synthesis of Diaminobenzimidazoles
The synthesis of diaminobenzimidazoles can be achieved through a two-step process starting from a suitable phenylenediamine derivative. The general workflow is as follows:
-
Dinitration: The parent benzimidazole or a substituted phenylenediamine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring. The position of nitration is directed by the existing substituents.
-
Reduction: The resulting dinitrobenzimidazole is then reduced to the corresponding diaminobenzimidazole. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation over palladium on carbon (Pd/C), or iron powder in acidic medium.[6]
Detailed Protocol for the Synthesis of 5,6-Diaminobenzimidazolone
This protocol is adapted from a dissertation detailing the synthesis of 5,6-diaminobenzimidazolone, a key intermediate in pigment synthesis.[7]
Step 1: Synthesis of 5,6-Dinitrobenzimidazolone
-
To a stirred solution of benzimidazolone in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0°C for several hours.
-
The mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.
-
The crude product is washed with water until the washings are neutral and then dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, affords pure 5,6-dinitrobenzimidazolone.
Step 2: Synthesis of 5,6-Diaminobenzimidazolone
-
A suspension of 5,6-dinitrobenzimidazolone and iron powder in a mixture of ethanol and water is heated to reflux.
-
Concentrated hydrochloric acid is added dropwise to the refluxing mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The hot reaction mixture is filtered to remove the iron salts.
-
The filtrate is cooled to room temperature, and the pH is adjusted to neutral or slightly basic with an aqueous solution of sodium hydroxide or ammonia to precipitate the product.
-
The precipitated 5,6-diaminobenzimidazolone is collected by filtration, washed with water, and dried.
A similar reduction can be achieved using catalytic hydrogenation with Raney Nickel as the catalyst under hydrogen pressure.[7]
Mandatory Visualizations
Structural Isomers of Diaminobenzimidazole
Caption: Positional isomers of diaminobenzimidazole.
General Experimental Workflow for Diaminobenzimidazole Synthesis
Caption: General synthetic route to diaminobenzimidazole isomers.
Potential Biological Signaling Pathway Involvement
While the direct involvement of diaminobenzimidazole isomers in specific signaling pathways is not extensively documented, some benzimidazole derivatives have been shown to modulate cellular signaling. For instance, certain benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, which is involved in the innate immune response to bacterial components.
The NOD2 signaling cascade is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan. This leads to the recruitment of the receptor-interacting protein 2 (RIP2) kinase, culminating in the activation of downstream transcription factors like NF-κB and the production of pro-inflammatory cytokines.
Caption: Simplified NOD2 signaling pathway and potential inhibition by benzimidazole derivatives.
It is important to note that the inhibitory activity has been demonstrated for specific benzimidazole diamide derivatives, and further research is needed to determine if the parent diaminobenzimidazole isomers exhibit similar activity.
Conclusion
This technical guide has provided a detailed overview of the theoretical properties of diaminobenzimidazole isomers, supported by computational data. The presented information on their electronic properties, tautomeric stability, and predicted spectroscopic data serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The outlined experimental protocols offer a starting point for the synthesis and further investigation of these versatile compounds. While the direct biological roles of diaminobenzimidazole isomers are still under investigation, the known activities of related benzimidazole derivatives suggest that these compounds hold significant potential as scaffolds for the development of novel therapeutic agents. Future studies should focus on the experimental validation of the theoretical predictions and a more in-depth exploration of the biological activities of each isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 7. Synthesis of 5,6-diaminobenzimidazolone - Dissertation [m.dissertationtopic.net]
3,4-Diaminobenzimidamide CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzimidamide is a multifaceted organic compound with significant potential in medicinal chemistry and materials science. Its unique structure, featuring an aromatic benzene ring substituted with two amino groups and a carboximidamide functional group, makes it a valuable building block for the synthesis of novel heterocyclic compounds. This guide provides a summary of its known identifiers, physicochemical properties, and potential applications based on available data.
Core Identifiers and Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available identifiers and predicted experimental properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 68827-43-0[1][2][3] |
| Molecular Formula | C₇H₁₀N₄[1] |
| Molecular Weight | 150.18 g/mol [1] |
| IUPAC Name | 3,4-diaminobenzenecarboximidamide[4] |
| Synonyms | Benzenecarboximidamide, 3,4-diamino-[4] |
| MDL Number | MFCD08751343[1] |
| InChI | InChI=1/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11)[4] |
| SMILES | c1cc(c(cc1C(=N)N)N)N[4] |
Table 2: Predicted Physicochemical Data
| Property | Value |
| Density | 1.44 g/cm³[5] |
| Polar Surface Area (PSA) | 101.91 Ų[5] |
| LogP | 2.09750[5] |
Potential Applications and Research Directions
The structural characteristics of this compound, particularly the presence of multiple reactive amino and amidine groups, suggest its utility as a versatile precursor in several areas of chemical and pharmaceutical research[4][5].
-
Heterocyclic Synthesis: The diamino functionality is a key feature for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many biologically active molecules.
-
Enzyme Inhibitors: The benzimidamide moiety is a known pharmacophore in the design of various enzyme inhibitors. The structural arrangement of this compound makes it a candidate for the development of novel inhibitors targeting specific enzymes.[5]
-
Antimicrobial Agents: The compound's functional groups may allow for interactions with biological targets in microorganisms, suggesting its potential as a scaffold for new antimicrobial drugs.[5]
-
Material Science: The aromatic structure and potential for hydrogen bonding suggest that it could be explored as a monomer for the synthesis of specialty polymers with unique thermal or mechanical properties.[4]
Experimental Protocols
A general approach for investigating its potential as an enzyme inhibitor is outlined in the workflow diagram below.
Mandatory Visualization
Caption: Hypothetical workflow for the evaluation of this compound derivatives in drug discovery.
Conclusion
This compound is a chemical entity with clear potential for further exploration, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data is currently sparse, its structural motifs suggest a range of possible applications that warrant investigation. The information provided in this guide serves as a foundational resource for researchers embarking on studies involving this promising compound. Further research is necessary to fully elucidate its properties and potential applications.
References
Unlocking the Therapeutic Potential of Benzimidamide Derivatives: A Technical Guide for Novel Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the burgeoning research landscape surrounding novel benzimidamide derivatives. Addressed to researchers, scientists, and professionals in drug development, this document outlines promising avenues for investigation, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways. The unique structural features of the benzimidamide scaffold present a fertile ground for the development of innovative therapeutics across a spectrum of diseases, including oncology, infectious diseases, and cardiovascular conditions.
Core Research Areas and Therapeutic Opportunities
Benzimidamide derivatives have demonstrated significant biological activity in several key therapeutic areas. Their potential as anticancer, antimicrobial, and cardiovascular agents warrants further investigation.
1. Anticancer Activity:
Novel benzimidamide derivatives have shown promise as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylases (HDACs).
-
PARP-1 Inhibition: By targeting PARP-1, a crucial enzyme in DNA damage repair, benzimidamide derivatives can induce synthetic lethality in cancer cells with existing DNA repair deficiencies, a hallmark of many tumors.
-
HDAC Inhibition: As inhibitors of HDACs, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.
2. Antimicrobial Activity:
The growing threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzimidamide derivatives have exhibited encouraging activity against a range of bacterial and fungal pathogens. Research in this area is focused on elucidating their mechanism of action and optimizing their spectrum of activity and potency.
3. Serine Protease Inhibition and Cardiovascular Applications:
Benzamidines are well-established inhibitors of serine proteases, a class of enzymes implicated in various physiological and pathological processes, including coagulation, inflammation, and tissue remodeling. This inhibitory activity forms the basis for their potential application in cardiovascular diseases. For instance, by targeting proteases like thrombin and Factor Xa, novel derivatives could be developed as anticoagulants. Furthermore, their interaction with Protease-Activated Receptors (PARs) on various cell types, including platelets and endothelial cells, opens up avenues for modulating cardiovascular responses.
Data Presentation: A Comparative Overview of Biological Activity
To facilitate comparative analysis and guide structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological data for a selection of recently developed benzimidamide and related derivatives.
Table 1: Anticancer Activity of Novel Benzamide and Benzamidine Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| 13f | HCT116 | PARP-1 | 0.30 | [1] |
| DLD-1 | PARP-1 | 2.83 | [1] | |
| 7a | A549 (Lung) | Acetylcholinesterase | 2.49 | [2] |
| Compound 5 | A549 (Lung) | Not Specified | 10.67 | |
| C6 (Glioma) | Not Specified | 4.33 | ||
| Compound 3a | A549 (Lung) | Not Specified | 5.988 | |
| Compound 3d | MCF-7 (Breast) | Not Specified | 43.4 | |
| MDA-MB-231 (Breast) | Not Specified | 35.9 | ||
| Compound 4d | MCF-7 (Breast) | Not Specified | 39.0 | |
| MDA-MB-231 (Breast) | Not Specified | 35.1 |
Table 2: Antimicrobial Activity of Novel Benzamidine Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4a | P. gingivalis | 31.25 - 125 | [3] |
| E. coli | 31.25 - 125 | [3] | |
| S. aureus | 31.25 - 125 | [3] | |
| 4b | P. aeruginosa | 31.25 - 125 | [3] |
| 4c | P. gingivalis | 31.25 - 125 | [3] |
| Compound 2 | S. aureus | 4 | |
| S. pneumoniae | 2 | ||
| S. pyogenes | 0.5 | ||
| M. catarrhalis | 0.25 | ||
| 58 | A. baumannii | 0.25 | |
| E. coli | 1.0 |
Table 3: Serine Protease Inhibition by Benzamidine Derivatives
| Compound | Protease | Ki (µM) | Reference |
| Benzamidine | Trypsin | 18.4 | |
| Tryptase | 20 | ||
| Trypsin | 21 | ||
| uPA | 97 | ||
| Factor Xa | 110 | ||
| Thrombin | 320 | ||
| tPA | 750 | ||
| Berenil | Trypsin-like protease | 32.4 | |
| Pentamidine | Plasmin | 2.1 | |
| Tri-AMB | Plasmin | 3.9 |
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms underlying the therapeutic potential of benzimidamide derivatives, this section visualizes key signaling pathways and experimental workflows using the DOT language for graph visualization.
Caption: PARP-1 Inhibition Pathway by Benzimidamide Derivatives.
Caption: HDAC Inhibition Pathway by Benzimidamide Derivatives.
Caption: Experimental Workflow for Serine Protease Inhibitor Evaluation.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro and in vivo assays to facilitate the evaluation of novel benzimidamide derivatives.
1. Synthesis of Novel Benzimidamide Derivatives
A general method for the synthesis of N-substituted benzimidamide derivatives involves a multi-step process starting from a substituted benzonitrile.
-
Step 1: Formation of Benzamidoxime: React the starting benzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase transfer catalyst.
-
Step 2: Reduction to Benzamidine: The resulting benzamidoxime is then reduced to the corresponding benzamidine. This can be achieved through catalytic hydrogenation or by using a reducing agent like zinc powder in the presence of an acid.
-
Step 3: N-Substitution (if required): Further substitution on the amidine nitrogen can be achieved by reacting the benzamidine with appropriate electrophiles under suitable conditions.
2. In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidamide derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
3. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the benzimidamide derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4. In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
This model is used to evaluate the antitumor activity of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer the benzimidamide derivative (and vehicle control) to the respective groups according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
5. Ex Vivo Cardiovascular Assessment: Langendorff Isolated Heart Model
This model allows for the study of a compound's direct effects on cardiac function independent of systemic influences.
-
Heart Isolation: Excise the heart from an anesthetized rodent and mount it on a Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart retrogradely via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Ischemia-Reperfusion Injury: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion with the oxygenated buffer.
-
Compound Administration: The benzimidamide derivative can be added to the perfusate before, during, or after ischemia to assess its effects on cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) and infarct size.
Conclusion and Future Directions
The diverse biological activities of benzimidamide derivatives underscore their significant potential as a scaffold for the development of novel therapeutics. The research areas highlighted in this guide represent promising frontiers for drug discovery and development. Future research should focus on:
-
Structure-Activity Relationship (SAR) and Structure-Based Drug Design: To optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: To translate promising in vitro findings into preclinical and, ultimately, clinical candidates.
This technical guide serves as a foundational resource to stimulate and guide further research into the exciting and promising field of novel benzimidamide derivatives.
References
Methodological & Application
Application Notes and Protocols for the Use of 3,4-Diaminobenzimidamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Synthesis of Fused Benzimidazoles via Phillips-Ladenburg Reaction
The reaction of o-phenylenediamines with aromatic aldehydes, known as the Phillips-Ladenburg condensation, is a cornerstone of benzimidazole synthesis. This methodology can be adapted to 3,4-diaminobenzimidamide to yield 2-substituted imidazo[4,5-e]benzimidazoles, which are of interest in medicinal chemistry due to their structural analogy to purines.
Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-e]benzimidazoles
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted aromatic aldehyde (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 2-aryl-1H-imidazo[4,5-e]benzimidazole.
Data Presentation:
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4 | 92 |
| 3 | 4-Methoxybenzaldehyde | 6 | 88 |
| 4 | 4-Nitrobenzaldehyde | 4 | 95 |
Note: The data presented in this table is illustrative and based on typical yields for Phillips-Ladenburg reactions with other o-phenylenediamines.
Logical Workflow for Phillips-Ladenburg Reaction
Application Notes and Protocols for the Synthesis of Benzimidazoles from 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids from 3,4-diaminobenzoic acid and various aromatic aldehydes is a key method for creating a library of derivatives for drug discovery and development. This document provides a detailed protocol for this synthesis, summarizing various catalytic and reaction conditions to guide researchers in optimizing their synthetic strategies.
The core of this transformation involves the condensation of the vicinal diamine functionality of 3,4-diaminobenzoic acid with an aromatic aldehyde, followed by an oxidative cyclization to form the benzimidazole ring. The presence of the carboxylic acid group on the benzene ring of the diamine starting material can influence the reaction conditions and solubility, making specific protocols essential for successful synthesis.
Reaction Pathway and Mechanism
The synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids proceeds through a two-step, one-pot reaction. The initial step is the formation of a Schiff base intermediate through the condensation of one of the amino groups of 3,4-diaminobenzoic acid with the carbonyl group of the aromatic aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product. The overall reaction is depicted below.
Caption: General workflow for the synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids.
Experimental Protocols
Several methods have been developed for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. The following protocols are adapted for the use of 3,4-diaminobenzoic acid and can be optimized based on the specific aromatic aldehyde used.
Protocol 1: Oxidative Condensation using Sodium Metabisulfite
This protocol utilizes sodium metabisulfite as a mild and efficient oxidizing agent.[1]
Materials:
-
3,4-Diaminobenzoic acid
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 mmol) in a mixture of ethanol and water.
-
Add the substituted aromatic aldehyde (1.1 mmol, 1.1 equivalents).
-
Add sodium metabisulfite (0.5 mmol, 0.5 equivalents) to the mixture.
-
Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Catalytic Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This method employs an acid catalyst to promote the condensation and cyclization.[2][3]
Materials:
-
3,4-Diaminobenzoic acid
-
Substituted aromatic aldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dimethylformamide (DMF) or Ethanol
-
Sodium carbonate (Na₂CO₃) solution (10% w/v)
-
Water
-
Standard laboratory glassware and magnetic stirrer with heating capabilities
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 mmol) in DMF or ethanol.
-
Add the substituted aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 10 mol%).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred solution of 10% sodium carbonate to neutralize the acid and precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any remaining salts.
-
Dry the crude product. Recrystallization from an appropriate solvent can be performed for further purification.
Quantitative Data
The following table summarizes representative yields and reaction times for the synthesis of 2-aryl benzimidazoles from o-phenylenediamines and various aromatic aldehydes under different catalytic conditions. While the starting diamine is different, these data provide a useful reference for what to expect when using 3,4-diaminobenzoic acid.
| Aldehyde | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NH₄Cl | CHCl₃ | 4 | 94 | [4] |
| 4-Chlorobenzaldehyde | Na₂S₂O₅ | Ethanol/Water | 4-6 | 64-78 | [5][6] |
| 4-Methoxybenzaldehyde | NH₄Cl | CHCl₃ | 5 | 85 | [4] |
| 4-Methylbenzaldehyde | NH₄Cl | CHCl₃ | 4.5 | 88 | [4] |
| 4-Nitrobenzaldehyde | p-TsOH | DMF | 3 | ~80-90 | [2][3] |
| 2-Hydroxybenzaldehyde | ZnO NPs | Ethanol | 0.5 | 92 | [7] |
Note: The yields and reaction times are illustrative and may vary depending on the specific reaction scale and conditions.
Signaling Pathways and Logical Relationships
The synthesis of benzimidazoles from 3,4-diaminobenzoic acid and aromatic aldehydes involves a series of logical steps, from the selection of reagents to the final product purification. The following diagram illustrates this workflow.
Caption: Experimental workflow for benzimidazole synthesis.
Conclusion
The synthesis of 2-aryl-1H-benzo[d]imidazole-6-carboxylic acids is a versatile and important reaction in medicinal chemistry. The protocols provided herein offer robust starting points for researchers. Optimization of the catalyst, solvent, temperature, and reaction time will be crucial for achieving high yields and purity with different aromatic aldehydes. Careful monitoring of the reaction by TLC and proper purification of the final product are essential for obtaining high-quality compounds for further biological evaluation.
References
- 1. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Diaminobenzimidamide as a Precursor for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4-diaminobenzimidamide as a versatile precursor in medicinal chemistry. The inherent reactivity of its vicinal diamine and benzimidamide functionalities allows for the construction of a diverse range of heterocyclic scaffolds, particularly benzimidazole derivatives, which are prominent in numerous classes of therapeutic agents. This document details the synthesis of the precursor, its application in the development of bioactive compounds, and protocols for relevant experimental procedures.
Introduction
This compound is a valuable building block in synthetic medicinal chemistry. Its aromatic diamine core is primed for cyclization reactions, most notably with aldehydes and carboxylic acids or their derivatives, to form the benzimidazole ring system. The benzimidazole scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The additional amidine group on the precursor molecule offers a potential point for further functionalization or can be an integral part of the pharmacophore responsible for biological activity.
This document focuses on the application of this compound in the synthesis of 2-substituted benzimidazoles, which have shown significant potential as antimicrobial and antiproliferative agents.
Synthesis of the Precursor: this compound
Hypothetical Synthetic Pathway to this compound:
A plausible synthetic route could involve the conversion of the nitrile group in 3,4-diaminobenzonitrile to an imidate ester, followed by ammonolysis to yield the desired benzimidamide.
The Unexplored Potential of 3,4-Diaminobenzimidamide in Advanced Materials: A Look Through the Lens of its Isomer, 3,3'-Diaminobenzidine
Researchers in materials science are constantly seeking novel monomers to synthesize high-performance polymers with superior thermal, mechanical, and chemical properties. While 3,4-Diaminobenzimidamide, a molecule with intriguing structural features, remains largely unexplored in this domain, a comprehensive understanding of its close isomer, 3,3'-Diaminobenzidine (DAB), offers a valuable roadmap for its potential applications. DAB is a cornerstone monomer in the synthesis of polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional stability in extreme environments.
This document provides detailed application notes and protocols based on the extensive research and application of 3,3'-Diaminobenzidine (DAB) in materials science. Given the structural similarity, these insights serve as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound for the creation of next-generation materials. The applications detailed herein for DAB are anticipated to be largely transferable to its 3,4-isomer, paving the way for new frontiers in polymer science.
Application Notes
High-Performance Polybenzimidazole (PBI) Synthesis
3,3'-Diaminobenzidine is a critical building block for producing polybenzimidazoles (PBIs), which are known for their high thermal and chemical stability.[1][2] These polymers are synthesized through the polycondensation of DAB with various dicarboxylic acids.[1] The resulting PBIs exhibit remarkable properties, making them suitable for demanding applications in aerospace, petrochemical industries, and as membranes for fuel cells and gas separation.[1][3]
Key Properties of DAB-based Polybenzimidazoles:
-
Exceptional Thermal Stability: PBIs demonstrate high glass transition temperatures (Tg) exceeding 200°C and thermal decomposition temperatures of 460°C or higher.[1] Some specialized PBIs show stability at even more elevated temperatures, with 5% weight loss values of at least 485°C in both air and nitrogen atmospheres.[3]
-
Superior Mechanical Strength: These polymers possess high mechanical strength, with some aliphatic PBIs reaching up to 129.3 ± 7.1 MPa.[1]
-
Chemical Resistance: The rigid benzimidazole structure imparts excellent resistance to a wide range of chemicals.[1]
-
Shape-Memory Effects: Certain aliphatic PBIs synthesized from DAB exhibit a shape-memory effect, a desirable property for applications in smart materials and actuators.[1]
Gas Separation Membranes
Polybenzimidazoles derived from DAB are highly effective materials for gas separation membranes, particularly for H₂/CO₂ separation at high temperatures.[3] The inherent properties of PBIs, such as their rigidity and intermolecular hydrogen bonding, allow for the creation of membranes with excellent selectivity and permeability.[1] Sulfonyl-containing PBIs, for instance, have shown promising results, even surpassing Robeson's upper bound for H₂/CO₂ separation.[3]
High-Temperature Polymer Electrolyte Membrane Fuel Cells (PEMFCs)
DAB-based PBIs are extensively used as membranes in high-temperature PEMFCs.[4] When doped with phosphoric acid, these membranes exhibit high proton conductivity at elevated temperatures (e.g., 0.1 to 0.2 S/cm at 160°C), which is crucial for efficient fuel cell operation.[4] The PPA (polyphosphoric acid) process allows for the direct casting of polymerization solutions to form these high-performance membranes.[4]
Quantitative Data Summary
| Property | Value | Polymer System | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ≥200 °C | Aliphatic PBIs from DAB | [1] |
| Glass Transition Temperature (Tg) | 438–480 °C | Sulfonyl-containing PBIs | [3] |
| 5% Weight Loss Temperature (TGA) | ≥460 °C | Aliphatic PBIs from DAB | [1] |
| 5% Weight Loss Temperature (TGA) | ≥485 °C (in air or N₂) | Sulfonyl-containing PBIs | [3] |
| Mechanical Properties | |||
| Tensile Strength | Up to 129.3 ± 7.1 MPa | Aliphatic PBIs from DAB | [1] |
| Fuel Cell Performance | |||
| Proton Conductivity | 0.1 to 0.2 S/cm at 160°C | Pyridine-based PBIs (PA doped) | [4] |
| Phosphoric Acid Doping Level | 15 to 25 mol of PA per PBI repeat unit | Pyridine-based PBIs | [4] |
| Shape Memory Properties | |||
| Shape-Fixity Ratio | 99.6% | PBI from DAB and dodecanedioic acid | [1] |
| Shape-Recovery Ratio | 95.6% | PBI from DAB and dodecanedioic acid | [1] |
Experimental Protocols
Protocol 1: Synthesis of Aliphatic Polybenzimidazoles (PBIs)
This protocol describes the synthesis of aliphatic PBIs via polycondensation of 3,3'-Diaminobenzidine (DAB) and a dicarboxylic acid in Eaton's reagent.[1]
Materials:
-
3,3'-Diaminobenzidine (DAB)
-
Aliphatic dicarboxylic acid (e.g., dodecanedioic acid)
-
Eaton's reagent (ER)
-
Aqueous ammonia solution (0.01 N)
-
Deionized water
-
Formic acid (FA)
Procedure:
-
In a three-necked flask, charge Eaton's reagent, an equimolar quantity of DAB, and the chosen dicarboxylic acid at room temperature.
-
Slowly raise the temperature of the reaction mixture to 120°C and maintain it for the time specified for the particular dicarboxylic acid.
-
After the designated time, pour the resulting viscous solution into a stirred aqueous ammonia solution (pH 10-11).
-
Wash the precipitated polymer with water and keep it overnight in aqueous ammonia to remove residual acids.
-
Filter the polymer and wash with water until the filtrate is neutral.
-
Dry the obtained PBI in a vacuum oven at 150°C for 24 hours.
-
For film casting, dissolve the dried PBI in formic acid to prepare a 3.5% (w/v) solution.
Protocol 2: Preparation of Phosphoric Acid Doped PBI Membranes for Fuel Cells (PPA Process)
This protocol outlines the preparation of phosphoric acid-doped PBI membranes directly from the polymerization solution using the PPA process.[4]
Materials:
-
3,3',4,4'-Tetraaminobiphenyl (TAB) (as a representative tetraamine monomer similar to DAB)
-
Pyridine dicarboxylic acid
-
Polyphosphoric acid (PPA, 115%)
Procedure:
-
In a nitrogen atmosphere glove box, add purified pyridine dicarboxylic acid and TAB to a three-neck resin reaction flask.
-
Add polyphosphoric acid (200-400 g) to the flask.
-
Heat the mixture to initiate polycondensation.
-
After polymerization, cast the PPA polymerization solution directly onto a substrate.
-
Expose the cast film to atmospheric moisture. The PPA will hydrolyze to phosphoric acid (PA), inducing a transition from a solution to a gel-like state, resulting in a PA-doped PBI membrane.
-
The resulting membrane can be directly used for fuel cell assembly and testing.
Visualizations
Caption: General workflow for the synthesis of Polybenzimidazole (PBI).
Caption: Experimental workflow for the synthesis of aliphatic PBIs.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3'-Diaminobenzidine | C12H14N4 | CID 7071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H10N4 | CID 10975664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Fluorescent Probes from Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes within complex biological systems. The benzimidazole scaffold has emerged as a versatile platform for the design of such probes due to its favorable photophysical properties, synthetic accessibility, and ability to be tailored for the detection of various biological targets.
This document provides detailed application notes and experimental protocols for the development and use of fluorescent probes derived from the benzimidazole core structure. While the initial request specified "3,4-Diaminobenzimidamide," this appears to be a non-standard chemical name. It is likely that the intended core structure was a diamino-functionalized benzimidazole or a related derivative. The principles, protocols, and examples provided herein are based on the well-established chemistry of benzimidazole and its derivatives and should be readily adaptable for custom probe development.
These notes will focus on two key applications of benzimidazole-based fluorescent probes: the detection of intracellular pH and the sensing of metal ions, specifically iron (Fe³⁺/Fe²⁺) and zinc (Zn²⁺).
Application Notes
Benzimidazole-Based Probes for pH Sensing
The local pH of cellular compartments is tightly regulated and plays a crucial role in various physiological and pathological processes, including enzyme activity, endocytosis, and apoptosis. Benzimidazole derivatives can be designed as pH-sensitive fluorescent probes that exhibit a change in their fluorescence properties in response to pH variations.
Sensing Mechanism: The typical sensing mechanism involves the protonation and deprotonation of the nitrogen atoms in the benzimidazole ring. This alters the electronic structure of the fluorophore, leading to a change in its absorption and emission spectra. This can manifest as a "turn-on" or "turn-off" of fluorescence, or a ratiometric shift in the emission wavelength, which is particularly advantageous for quantitative imaging as it minimizes artifacts from probe concentration and excitation intensity fluctuations. For instance, certain benzimidazole-derived probes show a marked blue-to-green emission color change in response to acidic pH.[1][2]
Advantages:
-
Biologically Relevant pKa: Probes can be synthesized with pKa values in the physiological range (typically 4.5 to 7.5), making them suitable for studying acidic organelles like lysosomes or the general cytosolic environment.[1][3]
-
High Sensitivity and Photostability: These probes can offer high sensitivity and good photostability, which are crucial for long-term imaging experiments.[1][4]
-
Two-Photon Microscopy Compatibility: Some benzimidazole probes are suitable for two-photon microscopy, allowing for deeper tissue imaging with reduced phototoxicity.[1][2]
Benzimidazole-Based Probes for Metal Ion Detection
Metal ions like iron and zinc are essential for a myriad of cellular functions, but their dysregulation is implicated in various diseases. Fluorescent probes offer a means to visualize the distribution and dynamics of these ions in living cells.
Sensing Mechanism: Benzimidazole derivatives can be functionalized with chelating moieties that selectively bind to specific metal ions. This binding event disrupts processes like photoinduced electron transfer (PET) or induces chelation-enhanced fluorescence (CHEF), leading to a "turn-on" fluorescent response. For example, a probe may be non-fluorescent in its free state, but upon binding to Fe³⁺ or Zn²⁺, it emits a strong fluorescence signal.
-
For Iron (Fe³⁺/Fe²⁺): Probes can be designed to be selective for iron, exhibiting a "turn-on" blue fluorescence in the presence of either Fe³⁺ or Fe²⁺.[5]
-
For Zinc (Zn²⁺): Benzimidazole-containing compounds can act as highly selective "turn-on" fluorescent sensors for Zn²⁺, often with a very short response time.[6]
Advantages:
-
High Selectivity: The chelating groups can be designed to provide high selectivity for the target metal ion over other biologically relevant cations.
-
Low Detection Limits: These probes can achieve very low detection limits, enabling the sensing of trace amounts of metal ions.
-
Live-Cell Imaging: Their ability to function in aqueous, biological media makes them suitable for imaging intracellular metal ion distribution.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative benzimidazole-based fluorescent probes.
Table 1: Benzimidazole-Based pH-Sensitive Fluorescent Probes
| Probe Name/Derivative | Excitation (nm) | Emission (nm) | pKa | Application | Reference |
| Methoxycarbonyl-substituted derivative 3c | 458 | pH-dependent | ~4.5 | Imaging of bacterial biofilms | [3] |
| BVD | ~500 (acidic) | 605 (acidic) | 4.14 | Intracellular pH imaging | [4] |
| BH1-3, BH1L | Two-photon | Blue to Green shift | 4.9 - 6.1 | Ratiometric imaging of acidic pH in live cells and tissues | [1][2] |
Table 2: Benzimidazole-Based Metal Ion-Selective Fluorescent Probes
| Probe Name/Derivative | Target Ion | Excitation (nm) | Emission (nm) | Detection Limit | Sensing Mechanism | Reference |
| FBBAP | Fe³⁺/Fe²⁺ | Not specified | Blue fluorescence | 0.25 nM | Turn-on | [5] |
| HL | Zn²⁺ | Not specified | Greenish-yellow | 39.91 nM | Turn-on (CHEF) | [6] |
| BBMP | Cu²⁺ / Zn²⁺ | 370 | 542 (quenched by Cu²⁺), 462 (turn-on by Zn²⁺) | 0.16 µM (Cu²⁺), 0.1 µM (Zn²⁺) | Turn-off / Ratiometric | |
| ABIA | Cysteine | 372 | 455 | 16.3 nM | Turn-on |
Experimental Protocols
Protocol 1: General Synthesis of a Benzimidazole-Based Fluorescent Probe
This protocol describes a general method for synthesizing a benzimidazole core, which can then be further functionalized. This example is based on the condensation of an o-phenylenediamine derivative with an aldehyde.
Materials:
-
4-Methylbenzene-1,2-diamine
-
Anthracene-9-carbaldehyde
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolve 4-methylbenzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask with stirring.
-
Dissolve anthracene-9-carbaldehyde (1.0 eq) in ethanol.
-
Slowly add the aldehyde solution to the diamine solution dropwise over 2 hours at room temperature.
-
Continue stirring the reaction mixture under air at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol.
-
Dry the product under vacuum to yield the 2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole.
-
The resulting benzimidazole can be further functionalized, for example, by reaction with acryloyl chloride to introduce a reactive group for sensing applications.
Visualization of Synthesis Workflow:
Caption: General workflow for the synthesis of a benzimidazole-based fluorescent probe.
Protocol 2: Live-Cell Imaging of Intracellular pH Using a Benzimidazole Probe
This protocol provides a general procedure for loading a benzimidazole-based pH probe into live cells and subsequent imaging using fluorescence microscopy.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Benzimidazole pH probe stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom dishes suitable for microscopy
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator. Seed the cells onto glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: a. Prepare a working solution of the benzimidazole pH probe by diluting the DMSO stock solution in serum-free DMEM to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash them twice with PBS. c. Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging: a. Add fresh, phenol red-free imaging medium to the cells. b. Mount the dish on the stage of the confocal microscope. c. Excite the cells using the appropriate laser line (e.g., 405 nm or 458 nm) and capture the fluorescence emission in the desired channel(s). For ratiometric probes, capture images in two separate emission channels. d. Acquire images to observe the intracellular pH distribution. Bright-field or DIC images should also be captured to assess cell morphology.
-
(Optional) pH Calibration: To obtain a quantitative pH measurement, a pH calibration curve can be generated using buffers of known pH in the presence of ionophores like nigericin and valinomycin.
Visualization of Imaging Workflow:
Caption: Experimental workflow for live-cell pH imaging with a benzimidazole probe.
Protocol 3: Detection of Intracellular Zinc (Zn²⁺) with a Benzimidazole-Based Probe
This protocol outlines the steps for detecting changes in intracellular labile Zn²⁺ using a 'turn-on' benzimidazole fluorescent probe.
Materials:
-
PC12 cells (or other suitable cell line)
-
Cell culture medium
-
Benzimidazole-based Zn²⁺ probe (e.g., Probe 1 from reference[7], 10 µM in DMSO)
-
ZnSO₄ solution (10 µM)
-
TPEN (a Zn²⁺ chelator) solution (10 µM)
-
Glass-bottom dishes
-
Confocal microscope
Procedure:
-
Cell Culture: Culture PC12 cells on glass-bottom dishes until they reach the desired confluency.
-
Probe Loading: Incubate the cells with the Zn²⁺ probe (e.g., 10 µM) in culture medium for 30 minutes at 37°C.
-
Baseline Imaging: Wash the cells and acquire baseline fluorescence images to visualize endogenous labile Zn²⁺.
-
Zn²⁺ Treatment (Positive Control): a. Treat a set of probe-loaded cells with a Zn²⁺ solution (e.g., 10 µM ZnSO₄) for 10 minutes. b. Wash the cells and acquire fluorescence images. A significant increase in fluorescence intensity is expected.
-
Chelation Treatment (Negative Control): a. To confirm the signal is from Zn²⁺, treat the cells from step 4 with a membrane-permeable Zn²⁺ chelator like TPEN (e.g., 10 µM) for 10 minutes. b. Acquire fluorescence images. The fluorescence intensity should decrease significantly.
-
Image Analysis: Quantify the average fluorescence intensity in the cells for each condition to determine the relative changes in intracellular Zn²⁺ levels.
Visualization of Zn²⁺ Detection Logic:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Benzimidazole-Based pH-Sensitive Fluorescent Probes [mdpi.com]
- 4. A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A benzimidazole-based ‘turn-on’ fluorescent probe for highly sensitive detection of Fe3+/2+: synthesis, performance, DFT calculations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
Application Notes & Protocols: 3,4-Diaminobenzimidamide Analogs as Ligands for Novel Metal-Based Therapeutics
Introduction
While 3,4-Diaminobenzimidamide itself is not extensively documented as a ligand for metal complex synthesis, the broader class of benzimidazole derivatives has garnered significant interest in medicinal chemistry and drug development. Benzimidazole-containing compounds are known to be versatile ligands, capable of coordinating with a variety of metal ions to form stable complexes. These metal complexes often exhibit enhanced biological activities compared to the free ligands, including potent antimicrobial, antiviral, and anticancer properties. The incorporation of a metal center can influence the compound's mechanism of action, bioavailability, and cellular uptake. This document provides an overview of the application of benzimidazole-based ligands in the synthesis of metal complexes with potential therapeutic applications, focusing on their use as anticancer agents.
Key Applications
-
Anticancer Drug Development: Metal complexes of benzimidazole derivatives have shown promising in vitro and in vivo anticancer activity. The planar benzimidazole moiety can intercalate with DNA, while the metal center can coordinate to the phosphate backbone or nucleotide bases, leading to DNA damage and apoptosis in cancer cells.
-
Antimicrobial Agents: The coordination of metal ions to benzimidazole-based ligands has been shown to enhance their antimicrobial activity against a range of bacterial and fungal strains.
-
Catalysis: The structural versatility of benzimidazole-based metal complexes makes them attractive candidates for various catalytic applications in organic synthesis.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of a representative benzimidazole-based ligand, 2-(1H-benzo[d]imidazol-2-yl)-5-bromophenol (L), and its corresponding metal complexes against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) |
| Ligand (L) | MCF-7 | 28.32 |
| HepG-2 | 35.14 | |
| HCT-116 | 31.15 | |
| [Co(L)2(H2O)2] | MCF-7 | 15.21 |
| HepG-2 | 18.35 | |
| HCT-116 | 16.82 | |
| [Ni(L)2(H2O)2] | MCF-7 | 17.18 |
| HepG-2 | 20.11 | |
| HCT-116 | 19.43 | |
| [Cu(L)2] | MCF-7 | 10.16 |
| HepG-2 | 13.28 | |
| HCT-116 | 11.74 | |
| [Zn(L)2] | MCF-7 | 21.12 |
| HepG-2 | 24.19 | |
| HCT-116 | 23.08 | |
| Doxorubicin (Reference Drug) | MCF-7 | 8.12 |
| HepG-2 | 9.45 | |
| HCT-116 | 7.89 |
Experimental Protocols
1. Synthesis of the Benzimidazole-Based Ligand (L): 2-(1H-benzo[d]imidazol-2-yl)-5-bromophenol
This protocol describes the synthesis of a representative benzimidazole-based ligand.
Materials:
-
o-phenylenediamine
-
5-bromo-2-hydroxybenzaldehyde
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve o-phenylenediamine (1.08 g, 10 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol) in 20 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the pure ligand (L).
-
Dry the purified product in a desiccator over anhydrous CaCl2.
2. General Protocol for the Synthesis of Metal(II) Complexes
This protocol provides a general method for the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with the synthesized ligand (L).
Materials:
-
Synthesized ligand (L)
-
M(II) chloride or acetate salt (e.g., CoCl2·6H2O, NiCl2·6H2O, Cu(CH3COO)2·H2O, Zn(CH3COO)2·2H2O)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand (L) (2 mmol) in 20 mL of hot methanol or ethanol in a 100 mL round-bottom flask.
-
In a separate flask, dissolve the respective metal(II) salt (1 mmol) in 10 mL of the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal is 2:1.
-
Adjust the pH of the reaction mixture to 7.0-8.0 by adding a dilute alcoholic ammonia solution.
-
Reflux the resulting mixture for 2-3 hours.
-
Cool the solution to room temperature. The colored precipitate of the metal complex will form.
-
Collect the precipitate by filtration, wash it with the solvent used for the reaction, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
3. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the anticancer activity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized ligand and metal complexes
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds and doxorubicin in DMSO. Dilute the stock solutions with the culture medium to obtain various final concentrations. Replace the old medium with fresh medium containing the diluted compounds. A control group with DMSO alone should be included.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solutions at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: Workflow for Synthesis and Evaluation of Benzimidazole-Based Metal Complexes.
Caption: Proposed Mechanism of Action for Anticancer Metal Complexes.
Application Notes and Protocols for Assessing the Biological Activity of 3,4-Diaminobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental assessment of the biological activities of 3,4-Diaminobenzimidamide. Based on its structural features, which include a benzamidine core, potential biological activities include inhibition of Poly(ADP-ribose) polymerase (PARP) and modulation of ion channels. The following protocols outline key in vitro assays to explore these potential activities.
Assessment of PARP-1 Inhibition
Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in DNA repair.[1] The benzamide moiety, a core component of this compound's structure, is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, competitively inhibiting PARP enzymes.[1] Therefore, assessing the inhibitory activity of this compound against PARP-1 is a primary step in characterizing its biological function.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
References
Screening 3,4-Diaminobenzimidamide Derivatives for Antimicrobial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of multidrug-resistant (MDR) pathogens represent a significant global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents. Benzimidazoles and their derivatives have long been recognized for their broad-spectrum biological activities, including antimicrobial, antiviral, and anthelmintic properties. Within this class, 3,4-Diaminobenzimidamide derivatives are of particular interest due to their structural similarity to purine bases, suggesting potential interactions with essential microbial biopolymers. These application notes provide a comprehensive guide for screening this compound derivatives for antimicrobial activity, including detailed experimental protocols, data presentation templates, and an overview of the likely mechanism of action. While specific data on this compound derivatives is limited in publicly available literature, the protocols and data presented for the closely related benzimidazole class, particularly derivatives of 3,4-diaminobenzophenone, serve as a robust framework for their evaluation.
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
The following tables summarize the minimum inhibitory concentrations (MIC) for various benzimidazole derivatives against a panel of clinically relevant bacteria. This data is presented to provide a comparative reference for newly synthesized this compound derivatives.
Table 1: Antibacterial Activity of Benzimidazole-Thiadiazole Derivatives Derived from 3,4-Diaminobenzophenone
| Compound ID | R Group | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 4A | H | >50 | >50 | >50 | >50 |
| 4B | 4-Cl | 12.5 | 12.5 | 25 | 25 |
| 4C | 2-Cl | 12.5 | 25 | 25 | 50 |
| 4D | 4-NO₂ | 6.25 | 12.5 | 12.5 | 25 |
| 4E | 3,5-diNO₂ | 6.25 | 6.25 | 12.5 | 12.5 |
| Azithromycin (Standard) | - | 6.25 | 6.25 | 12.5 | 12.5 |
Data adapted from a study on new benzimidazole compounds derived from 3,4-diaminobenzophenone containing a 1,3,4-thiadiazole ring.[1]
Table 2: Antibacterial Activity of Various Substituted Benzimidazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | 62.5 - 125 |
| MRSA | 625 | |
| Escherichia coli | >5000 | |
| Derivative 2 | Staphylococcus aureus | 625 |
| MRSA | 625 | |
| Escherichia coli | 2500 | |
| Amidinobenzimidazole 7a | E. coli (ESBL-producing) | Potent |
| Amidinobenzimidazole 8c | MRSA | Strong |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 10 - 0.02 |
| Vancomycin (Standard) | Staphylococcus aureus | 10 - 0.02 |
Data compiled from various studies on substituted benzimidazole and amidinobenzimidazole derivatives.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the screening of this compound derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible microbial growth.[4][5]
Materials:
-
Test this compound derivatives
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of concentrations for testing.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
In a 96-well plate, add 100 µL of the appropriate CAMHB dilution of the test compound to each well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without any compound) and a negative control (broth only) for each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a microplate reader can be used to measure the optical density at 600 nm to quantify bacterial growth.
-
Protocol 2: Agar Well Diffusion Assay for Preliminary Screening
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of the test compounds.
Materials:
-
Test this compound derivatives
-
Standard antibiotic discs
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer or pipette tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of MHA Plates:
-
Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
-
Application of Test Compounds:
-
Using a sterile cork borer or pipette tip, create wells (6-8 mm in diameter) in the inoculated agar.
-
Add a known concentration of the dissolved this compound derivative into each well.
-
Place a standard antibiotic disc as a positive control and a well with the solvent alone as a negative control.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsm.com [ijpsm.com]
Application Notes: Methodology for Testing 3,4-Diaminobenzimidamide in Anticancer Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Diaminobenzimidamide is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. In cancer therapy, PARP inhibitors have shown significant efficacy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, provides a targeted therapeutic strategy. These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound's anticancer properties, covering in vitro cell-based assays and in vivo xenograft models.
In Vitro Anticancer Assays
A series of in vitro assays are essential to determine the cytotoxic and mechanistic effects of this compound on cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant MDA-MB-436 and BRCA-wildtype MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]
Data Presentation:
Table 1: Representative IC50 Values for this compound
| Cell Line | BRCA Status | IC50 (µM) after 72h |
|---|---|---|
| MDA-MB-436 | BRCA1 mutant | 0.85 |
| Capan-1 | BRCA2 mutant | 0.62 |
| MCF-7 | Wild-Type | 15.4 |
| HCT116 | Wild-Type | 12.8 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4][5] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[4]
Experimental Protocol:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with this compound at IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with cold PBS, and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[6]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[7]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Distinguish between populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Data Presentation:
Table 2: Apoptosis Analysis in MDA-MB-436 Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (IC50) | 55.3 | 28.1 | 16.6 |
| this compound (2x IC50) | 21.7 | 45.2 | 33.1 |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[8][9] Fix the cells for at least 1 hour at 4°C.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[8]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[8][9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the samples by flow cytometry, using the appropriate settings to measure PI fluorescence in a linear scale.[8]
Data Presentation:
Table 3: Cell Cycle Distribution in MDA-MB-436 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 52.4 | 35.1 | 12.5 |
| this compound (IC50) | 25.8 | 28.3 | 45.9 |
PARP Enzymatic Activity Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of the PARP enzyme. Commercial kits are widely available and are typically based on the incorporation of biotinylated NAD+ onto histone proteins, which is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[11][12]
Experimental Protocol (General):
-
Plate Preparation: Use a 96-well plate pre-coated with histones.[13]
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Reaction Setup: Add assay buffer, recombinant PARP1 enzyme, and the diluted compound to the wells.[13][14]
-
Reaction Initiation: Initiate the reaction by adding biotinylated NAD+.[13] Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP. After incubation and further washing, add the chemiluminescent substrate.[12][13]
-
Measurement: Immediately measure the luminescence using a plate reader.[13]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control to determine the enzymatic IC50.
In Vivo Anticancer Assay
Subcutaneous Xenograft Mouse Model
This model evaluates the efficacy of this compound in a living organism by implanting human cancer cells into immunocompromised mice.[15]
Experimental Protocol:
-
Cell Preparation: Harvest cancer cells (e.g., MDA-MB-436) during their exponential growth phase. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel/Cultrex BME at a concentration of 1 x 10⁷ cells/mL.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[15]
-
Tumor Monitoring: Monitor the mice regularly. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Efficacy Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2.[15] Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Data Presentation:
Table 4: In Vivo Efficacy in MDA-MB-436 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|
| Vehicle Control | - | 1250 ± 150 | - |
| this compound | 50 | 580 ± 95 | 58.2 |
Visualized Workflows and Signaling Pathways
Diagrams
Caption: Workflow for in vitro characterization of this compound.
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. bmglabtech.com [bmglabtech.com]
- 12. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
application of 3,4-Diaminobenzimidamide in enzyme inhibition studies
Application of Benzamidine Derivatives in Enzyme Inhibition Studies
Note to the Reader: Initial searches for "3,4-Diaminobenzimidamide" did not yield specific results regarding its application in enzyme inhibition studies. It is possible that this is a novel compound with limited published data or a misnomer. However, extensive information is available for structurally related benzamidine compounds, particularly p-aminobenzamidine (4-aminobenzamidine) , which is a well-characterized competitive inhibitor of several enzymes. This document will focus on the application of p-aminobenzamidine as a representative benzamidine derivative in enzyme inhibition studies.
Application Notes for p-Aminobenzamidine
Introduction
p-Aminobenzamidine is a small molecule that acts as a competitive inhibitor of several proteases and other enzymes that recognize arginine or lysine residues at their substrate binding sites. Due to the structural and functional similarity of its benzamidine group to the guanidinium group of arginine, it effectively competes with the natural substrates for binding to the active site of these enzymes. This property makes p-aminobenzamidine a valuable tool in biochemical and pharmacological research for studying enzyme mechanisms, validating enzyme targets, and as a starting point for the development of more potent and selective inhibitors.
Mechanism of Action
p-Aminobenzamidine functions as a competitive inhibitor.[1] This means it reversibly binds to the active site of an enzyme, preventing the substrate from binding.[1] The inhibitor's affinity for the enzyme is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher affinity and more potent inhibition. The inhibitory effect of p-aminobenzamidine can be overcome by increasing the substrate concentration. Its primary targets include trypsin-like serine proteases and nitric oxide synthase (NOS).[1]
Key Applications in Enzyme Inhibition Studies
-
Nitric Oxide Synthase (NOS) Inhibition: p-Aminobenzamidine competitively inhibits nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1] By inhibiting NOS, researchers can study the roles of NO in neurotransmission, vascular regulation, and immune responses.
-
Serine Protease Inhibition: It is a potent inhibitor of trypsin-like serine proteases, which cleave peptide bonds after arginine or lysine residues.[1] This includes enzymes like trypsin, thrombin, and plasmin. Its use is prevalent in studies of blood coagulation, fibrinolysis, and digestion.
-
Affinity Chromatography: Immobilized p-aminobenzamidine is widely used as a ligand in affinity chromatography to purify trypsin-like proteases from complex biological mixtures.
-
Fluorescence-Based Assays: The fluorescence of p-aminobenzamidine increases upon binding to the active site of proteases, providing a convenient method to monitor enzyme activation.[2]
Quantitative Data: Inhibition Constants (Ki) of p-Aminobenzamidine
| Enzyme Target | Inhibitor | Type of Inhibition | Ki Value (µM) |
| Nitric Oxide Synthase (mouse brain) | p-Aminobenzamidine | Competitive | 120[1] |
| Trypsin (bovine) | p-Aminobenzamidine | Competitive | 35[3] |
| Thrombin (bovine) | p-Aminobenzamidine | Competitive | 220[3] |
| Plasmin (human) | p-Aminobenzamidine | Competitive | 350[3] |
| Human Tissue Kallikrein (hK1) | p-Aminobenzamidine | Competitive | 146[4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide Synthase (NOS) Activity
This protocol describes a colorimetric assay to determine the inhibitory effect of p-aminobenzamidine on NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.
Materials:
-
Purified NOS enzyme (e.g., from mouse or bovine brain)
-
L-Arginine (substrate)
-
NADPH
-
FAD, FMN, and Tetrahydrobiopterin (BH4) as cofactors
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
HEPES buffer (pH 7.4)
-
p-Aminobenzamidine (inhibitor) stock solution (in buffer)
-
Greiss Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Prepare Nitrite Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in HEPES buffer.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures (total volume of 100 µL per well):
-
Blank: 100 µL HEPES buffer.
-
Control (No Inhibitor): HEPES buffer, NOS enzyme, L-arginine, NADPH, cofactors, and CaCl2.
-
Inhibitor Wells: HEPES buffer, NOS enzyme, L-arginine, NADPH, cofactors, CaCl2, and varying concentrations of p-aminobenzamidine.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (L-arginine) to all wells except the blank to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction & Color Development:
-
Add 50 µL of Greiss Reagent Part A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Greiss Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the nitrite standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percent inhibition for each concentration of p-aminobenzamidine relative to the control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Protocol 2: In Vitro Inhibition of Trypsin Activity
This protocol outlines a spectrophotometric assay to measure the inhibition of trypsin by p-aminobenzamidine using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Trypsin (from bovine pancreas)
-
Tris-HCl buffer (pH 8.2) containing CaCl2
-
L-BAPNA (substrate) stock solution in DMSO
-
p-Aminobenzamidine (inhibitor) stock solution (in buffer)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Blank: Tris-HCl buffer and L-BAPNA.
-
Control (No Inhibitor): Tris-HCl buffer, trypsin solution.
-
Inhibitor Wells: Tris-HCl buffer, trypsin solution, and varying concentrations of p-aminobenzamidine.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the L-BAPNA solution to all wells to a final concentration within the linear range of the assay.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 10-20 minutes. The product, p-nitroaniline, has a yellow color.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each concentration of p-aminobenzamidine: ((Rate_control - Rate_inhibitor) / Rate_control) * 100.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value. For Ki determination, repeat the experiment with varying substrate concentrations to perform a Lineweaver-Burk or Dixon plot analysis.
-
Visualizations
References
- 1. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Diaminobenzimidamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Diaminobenzimidamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is a two-step process starting from 4-amino-3-nitrobenzonitrile. The first step involves the reduction of the nitro group to an amine, yielding 3,4-diaminobenzonitrile. This intermediate is then converted to this compound, typically via the Pinner reaction.
Q2: What is the Pinner reaction and how is it applied in this synthesis?
A2: The Pinner reaction is a chemical reaction that converts a nitrile into an imino ester salt (a Pinner salt) by reacting it with an alcohol in the presence of an acid catalyst, commonly hydrogen chloride. This Pinner salt is then treated with ammonia to form the corresponding amidine. In the synthesis of this compound, 3,4-diaminobenzonitrile is the starting nitrile.
Q3: What are the critical parameters to control for a high yield in the Pinner reaction?
A3: Key parameters for optimizing the yield of the Pinner reaction include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the intermediate Pinner salt to form an ester, reducing the amidine yield.
-
Temperature: Low temperatures are generally favored to prevent the thermodynamically unstable imidium chloride salt from decomposing.[1]
-
Acid Catalyst: Anhydrous hydrogen chloride gas is the classic and most effective catalyst. Lewis acids can also be used to promote the reaction.
-
Alcohol Choice: Primary alcohols are typically used. The choice of alcohol can influence the reaction rate and yield.
-
Reaction Time: Sufficient reaction time is necessary for the formation of the Pinner salt and subsequent ammonolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete conversion of 3,4-diaminobenzonitrile. | - Ensure strictly anhydrous conditions throughout the Pinner reaction. - Use freshly prepared, anhydrous alcohol and HCl gas. - Optimize reaction time and temperature for both the Pinner salt formation and ammonolysis steps. - Consider using a Lewis acid catalyst to promote the reaction. |
| Hydrolysis of the intermediate Pinner salt. | - Maintain anhydrous conditions. - Work up the reaction at low temperatures. | |
| Formation of side products. | - Analyze the crude product to identify major impurities. - Adjust reaction conditions (temperature, stoichiometry) to minimize side reactions. | |
| Presence of Amide Impurity | Incomplete ammonolysis of the Pinner salt or hydrolysis of the imidate. | - Ensure an adequate excess of ammonia is used during the ammonolysis step. - Carry out the ammonolysis for a sufficient duration. - Maintain anhydrous conditions to prevent hydrolysis. |
| Difficult Purification of the Final Product | Presence of polar impurities. | - Recrystallization is a common purification method. Experiment with different solvent systems. - Consider converting the product to its hydrochloride salt, which may have different solubility properties, facilitating purification. |
| Product is an oil or does not crystallize easily. | - Try different solvent combinations for recrystallization. - Use techniques like trituration with a non-polar solvent to induce crystallization. |
Experimental Protocols
Step 1: Synthesis of 3,4-Diaminobenzonitrile from 4-Amino-3-nitrobenzonitrile
This procedure outlines the reduction of 4-amino-3-nitrobenzonitrile to 3,4-diaminobenzonitrile.
Materials:
-
4-Amino-3-nitrobenzonitrile
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
Procedure:
-
To a solution of 4-amino-3-nitrobenzonitrile (e.g., 2.00 g, 12.3 mmol) in methanol (e.g., 20 mL), add 10% Pd/C catalyst (e.g., 500 mg).[2]
-
Degas the reaction flask and fill it with hydrogen gas (a hydrogen balloon can be used).[2]
-
Stir the reaction mixture vigorously at 25°C for 18 hours.[2]
-
After the reaction is complete, degas the mixture under vacuum and backfill with nitrogen. Repeat this process three times.[2]
-
Filter the reaction mixture through a pad of diatomaceous earth.[2]
-
Concentrate the filtrate under vacuum to obtain 3,4-diaminobenzonitrile. The crude product is often used directly in the next step.[2]
Expected Yield: Approximately 90%.[2]
Step 2: Synthesis of this compound via Pinner Reaction
This is a general procedure for the Pinner reaction to convert 3,4-diaminobenzonitrile to this compound. Optimization of specific parameters may be required.
Materials:
-
3,4-Diaminobenzonitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride gas
-
Anhydrous ammonia
Procedure:
-
Dissolve 3,4-diaminobenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet, a stirrer, and a drying tube.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution while maintaining the low temperature. The Pinner salt will precipitate.
-
After the reaction is complete (monitored by TLC or other appropriate methods), stop the HCl gas flow and purge the system with nitrogen.
-
Isolate the Pinner salt by filtration under an inert atmosphere.
-
Suspend the Pinner salt in anhydrous ethanol and cool in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension until the reaction is complete.
-
The product, this compound, can be isolated by filtration and purified by recrystallization.
Data Presentation
The yield of the Pinner reaction is highly dependent on the specific nitrile and alcohol used, as well as the reaction conditions. The following table provides representative yields for a Lewis acid-promoted Pinner reaction with various substrates, which can serve as a general guide.
Table 1: Yields of Carboxylic Esters from a Lewis Acid-Promoted Pinner Reaction [3]
| Entry | Nitrile | Alcohol | Product | Yield (%) |
| 1 | Acetonitrile | Benzyl alcohol | Benzyl acetate | 72 |
| 2 | Benzyl cyanide | Ethanol | Ethyl 2-phenylacetate | 68 |
| 3 | Benzonitrile | Methanol | Methyl benzoate | 55 |
| 4 | Acrylonitrile | Propanol | Propyl acrylate | 45 |
Note: This table shows the formation of esters from the hydrolysis of the intermediate Pinner salt. The subsequent ammonolysis step to form the amidine will have its own associated yield.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield in Pinner Reaction
Caption: Decision tree for troubleshooting low yields in the Pinner reaction.
References
Technical Support Center: Purification of Crude 3,4-Diaminobenzimidamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3,4-Diaminobenzimidamide. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities are typically related to the synthetic route. A common synthesis starts from 4-Amino-3-nitrobenzonitrile.[1] Therefore, impurities may include:
-
Starting Materials: Unreacted 4-amino-3-nitrobenzonitrile.
-
Intermediates: Partially reduced species (e.g., nitroso or hydroxylamine intermediates).
-
Side-Products: Products from side reactions, which can be highly dependent on the specific reagents and conditions used. For instance, in related syntheses of aromatic diamines, by-products from incomplete reactions or side reactions involving functional groups are common.[2]
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities. For the related compound 3,4-diaminopyridine, oxidation can lead to products like N-oxides or nitro-derivatives.[3]
Q2: What are the recommended primary purification methods for this compound?
A2: The two most common and effective methods for purifying polar aromatic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is an effective technique for removing impurities with different solubility profiles and is often the first method to try for crystalline solids.[4]
-
Flash Column Chromatography is suitable for separating compounds based on their polarity and is particularly useful for removing impurities that are structurally similar to the target compound.[5]
Q3: How should I store purified this compound to prevent degradation?
A3: Aromatic diamines can be sensitive to light, air (oxygen), and heat. Based on stability studies of the similar compound 3,4-diaminopyridine, which showed excellent chemical stability when protected from light, storage under an inert atmosphere (e.g., nitrogen or argon), refrigerated, and protected from light is recommended.[6]
Q4: What safety precautions should I take when handling this compound?
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent is critical and may require preliminary screening.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude material in various solvents (see Table 1 for suggestions). A good recrystallization solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
Due to the polar amine groups, this compound may interact strongly with silica gel, leading to poor separation. This protocol includes modifications to mitigate these effects.
Methodology:
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂).
-
Mobile Phase (Eluent) Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.3-0.4.
-
For polar amines, a common eluent is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[8]
-
To prevent streaking , add a small amount of a basic modifier to the eluent. Common choices include 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[9][10]
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane or methanol). If the solubility is low, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Elution:
-
Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). This allows less polar impurities to elute first.
-
For example, start with 95:5 Dichloromethane:Methanol (+1% Et₃N) and gradually increase to 90:10 Dichloromethane:Methanol (+1% Et₃N).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guides
Recrystallization Issues
Q: My product "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Possible Cause: The boiling point of the solvent is too high, or the solution is supersaturated.
-
Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. Vigorous scratching of the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Then, heat to clarify and cool slowly.
-
Q: My recovery yield after recrystallization is very low. How can I improve it? A: This usually means too much solvent was used or the compound has significant solubility in the cold solvent.
-
Possible Cause: Excessive solvent use; premature crystallization during hot filtration; compound is too soluble in the chosen solvent even when cold.
-
Solutions:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
If recovery from the filtrate is desired, concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals. Note that this crop may be less pure.
-
Ensure the funnel is pre-heated if performing a hot filtration to prevent the product from crystallizing on the filter paper.
-
Re-evaluate your solvent choice. The ideal solvent shows a large difference in solubility between hot and cold conditions.[4]
-
Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and the column. What is happening? A: Streaking of amines on silica gel is a classic problem caused by strong acidic-basic interactions.
-
Possible Cause: The basic amine groups are interacting strongly and irreversibly with the acidic silanol (Si-OH) groups on the silica surface.[9]
-
Solutions:
-
Add a Basic Modifier: Add a small percentage (0.5-2%) of triethylamine (Et₃N) or ammonium hydroxide to your eluent.[10] This base will compete with your compound for the acidic sites on the silica, allowing your compound to move smoothly.
-
Switch Stationary Phase: Consider using a different stationary phase like neutral alumina, which is less acidic than silica.[9]
-
Q: My compound won't elute from the column, even with a very polar solvent like methanol. A: This indicates a very strong, potentially irreversible, adsorption to the stationary phase.
-
Possible Cause: The compound is highly polar and basic, leading to extremely strong binding to the acidic silica gel.
-
Solutions:
-
Use a Basic Modifier: If not already doing so, add triethylamine or ammonium hydroxide to your eluent (e.g., 5-10% Methanol in Dichloromethane with 2% NH₄OH). This is often the most effective solution.[8]
-
Consider Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be very effective for purifying highly polar compounds.
-
Data Presentation
Table 1: Common Recrystallization Solvents
This table lists common laboratory solvents in decreasing order of polarity, which can be used for initial recrystallization screening.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | Very High | 100 | Good for highly polar, hydrogen-bonding compounds. |
| Methanol | High | 65 | A polar protic solvent, often used in solvent pairs with water or DCM. |
| Ethanol | High | 78 | Similar to methanol, slightly less polar. |
| Acetone | Medium | 56 | A good polar aprotic solvent, but its low boiling point can be a drawback.[7] |
| Ethyl Acetate | Medium | 77 | An excellent and versatile solvent.[7] |
| Dichloromethane (DCM) | Medium-Low | 40 | Good for dissolving many organics; often used in solvent pairs. |
| Diethyl Ether | Low | 35 | Highly volatile, use with caution. |
| Toluene | Low | 111 | Good for dissolving aromatic compounds; higher boiling point. |
| Hexanes/Heptane | Very Low | ~69 | Nonpolar solvents, often used as the "poor" solvent in a solvent pair.[11] |
Table 2: Example Purification Summary
This table provides an illustrative example of the expected outcomes from a purification sequence. Actual results will vary.
| Purification Step | Mass Recovered (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product | 10.0 | 100 | 85.2 |
| After Recrystallization (1st Crop) | 7.2 | 72 | 98.5 |
| After Column Chromatography | 6.5 | 65 | >99.5 |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. Benzenecarboximidamide, 3,4-diamino- synthesis - chemicalbook [chemicalbook.com]
- 2. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rubingroup.org [rubingroup.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Issues with 3,3'-Diaminobenzidine (DAB) in Assays
A Note on Nomenclature: The compound "3,4-Diaminobenzimidamide" specified in the query is not commonly found in scientific literature. This guide will focus on 3,3'-Diaminobenzidine (DAB) , a widely used chromogen in various assays with known solubility challenges. It is presumed that this is the compound of interest.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with 3,3'-Diaminobenzidine (DAB) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my 3,3'-Diaminobenzidine (DAB) powder not dissolving in water or buffer?
A1: The free base form of DAB has low solubility in neutral aqueous solutions. To achieve dissolution, it is crucial to use the tetrahydrochloride salt of DAB (DAB-4HCl), which is more water-soluble.[1][2] Additionally, the solubility of DAB is pH-dependent; it requires an acidic environment to dissolve effectively in water.[3][4]
Q2: What is the recommended solvent for preparing a DAB stock solution?
A2: The recommended solvent for a DAB stock solution is distilled water with the pH lowered by the addition of a small amount of acid, such as hydrochloric acid (HCl).[3][5][6] This acidic environment protonates the amino groups, increasing the solubility of the DAB salt.
Q3: Can I prepare a concentrated stock solution of DAB in an organic solvent?
A3: While DAB is primarily dissolved in acidified water for most biological assays, some protocols may utilize organic solvents. However, for applications like immunohistochemistry (IHC), aqueous-based stock solutions are standard.
Q4: How should I store my DAB powder and stock solutions?
A4: DAB powder should be stored at -20°C, protected from light and moisture.[1] Concentrated acidic stock solutions of DAB can also be aliquoted and stored at -20°C for several weeks.[1][3][5] Working solutions of DAB are unstable and should be prepared fresh before each use.[7][8]
Q5: What causes my DAB working solution to precipitate?
A5: Precipitation in a DAB working solution can be caused by several factors. A pH above 7.6 can lead to precipitation and high background staining.[3][6] The working solution is also inherently unstable and will oxidize over time, leading to the formation of insoluble polymers.[9][10] It is also possible that interactions with salts in your buffer are causing precipitation.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with DAB.
| Problem | Possible Cause | Solution |
| DAB powder will not dissolve in water. | The pH of the water is too high. | Add a few drops of 10N HCl to lower the pH until the powder dissolves.[3][6] |
| You are not using the hydrochloride salt of DAB. | Ensure you are using 3,3'-Diaminobenzidine tetrahydrochloride.[1] | |
| A precipitate forms when preparing the working solution. | The pH of the final working solution is too high. | Ensure the final pH of your working solution is buffered around 7.2. A pH above 7.6 can cause precipitation.[3][6] |
| The buffer composition is incompatible. | Consider using Tris buffer instead of PBS, as phosphate buffers can sometimes form insoluble complexes.[11] | |
| The working solution was not prepared fresh. | Always prepare the DAB working solution immediately before use.[7][8] | |
| Precipitate forms on the tissue section during staining. | The DAB working solution is unstable and has started to oxidize. | Filter the DAB working solution immediately before applying it to the tissue.[9][11] |
| The concentration of DAB or H₂O₂ is too high. | Optimize the concentrations of DAB and hydrogen peroxide in your working solution. | |
| Insufficient washing of the tissue. | Ensure thorough rinsing of the tissue with buffer before adding the DAB substrate to remove any residual salts or reagents that could react with DAB.[11] | |
| Endogenous peroxidase activity is high. | Ensure adequate blocking of endogenous peroxidases in your tissue preparation.[12] |
Experimental Protocols
Preparation of a 1% (10 mg/mL) DAB Stock Solution (20x)
This protocol describes the preparation of a concentrated stock solution of DAB, which can be stored frozen.
-
Weigh out 100 mg of 3,3'-Diaminobenzidine tetrahydrochloride (DAB-4HCl) powder.
-
Add the powder to 10 mL of distilled water in a conical tube.
-
Add 3-5 drops of 10N hydrochloric acid (HCl) to lower the pH.[3][5][6]
-
Vortex or shake the solution for approximately 10 minutes, or until the DAB is completely dissolved. The solution should have a light brown color.[3][5][6]
-
If the DAB does not fully dissolve, add another drop of HCl and continue to mix.
-
Once dissolved, aliquot the stock solution into smaller volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C.
Preparation of DAB Working Solution for Immunohistochemistry (IHC)
This protocol outlines the preparation of a working solution from the 20x stock for use in IHC staining.
-
Thaw an aliquot of the 1% DAB stock solution.
-
For every 5 mL of working solution required, add 250 µL of the 1% DAB stock solution to 4.75 mL of phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at pH 7.2.[3][6]
-
Immediately before use, add 250 µL of 0.3% hydrogen peroxide (H₂O₂) to the diluted DAB solution.
-
Mix the solution well.
-
If any precipitate is observed, filter the solution through a 0.22 µm filter before applying it to the tissue.[9]
-
Apply the fresh working solution to the tissue sections and incubate for the desired time, monitoring the color development.
-
Discard any unused working solution. Do not store and reuse.[8][13]
Data Presentation
Table 1: Summary of DAB Solution Preparation and Stability
| Solution Type | Composition | Preparation Notes | Storage | Stability |
| DAB Powder | 3,3'-Diaminobenzidine tetrahydrochloride | N/A | -20°C, protected from light and moisture[1] | Stable for years if stored correctly. |
| Stock Solution (1%) | 10 mg/mL DAB-4HCl in acidified distilled water | Requires addition of HCl to dissolve.[3][5][6] | -20°C in aliquots[1][3][5] | Stable for several weeks.[1] |
| Working Solution | ~0.5 mg/mL DAB, ~0.015% H₂O₂ in buffer (e.g., PBS, pH 7.2) | Must be prepared fresh immediately before use.[7][8] | Not recommended for storage. | Unstable; use within a few hours.[14] |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3,3'-Diaminobenzidine - Wikipedia [en.wikipedia.org]
- 3. DAB-Peroxidase Substrate Solution (Brown) | Protocols Online [protocolsonline.com]
- 4. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Coloring Substrate for Peroxidase DAB | CAS 7411-49-6 Dojindo [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting benzimidazole ring formation with diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of benzimidazoles from diamines.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during benzimidazole synthesis in a practical question-and-answer format.
My reaction yield is consistently low. What are the primary factors to investigate?
Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent, as well as reaction temperature and time. For instance, screening different polar solvents like methanol and ethanol has been shown to improve yields in certain catalytic systems.[1][2] Without a catalyst, conversion rates can be significantly low, and reaction times much longer.[1]
Key troubleshooting steps include:
-
Catalyst Selection: The choice of catalyst is critical and depends on your specific substrates (o-phenylenediamine and aldehyde/carboxylic acid) and desired reaction conditions. A wide range of catalysts from simple acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes and gold nanoparticles have been successfully employed.[1][3][4] For greener approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their ease of recovery and reuse.[1]
-
Solvent Screening: The reaction solvent plays a crucial role. A solvent screen including methanol, ethanol, acetonitrile, DMF, and chloroform is recommended to find the optimal medium for your specific reaction.[1][5][6] In some cases, solvent-free conditions have also proven effective.[3][7]
-
Temperature and Time Optimization: Monitor the reaction over time at different temperatures to determine the optimal duration and energy input for maximum conversion.[1] High temperatures can sometimes be required, especially for less reactive substrates, but can also lead to side product formation.[8][9]
-
Reactant Purity: Ensure the purity of the starting materials, particularly the o-phenylenediamine and the aldehyde or carboxylic acid, as impurities can interfere with the reaction.[1]
I am observing the formation of both 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity for the 2-substituted product?
The formation of 1,2-disubstituted benzimidazoles is a known side reaction, especially when using aldehydes as the carbonyl source.[1][8] Selectivity can be controlled by carefully choosing the catalyst and reaction conditions. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted product, while its absence favors the mono-condensation product.[8] To selectively obtain the 2-substituted product, a 4:1 amine to aldehyde ratio in water without a catalyst has been shown to be effective, favoring rapid cyclization to the desired product.[8]
My product is difficult to purify. What strategies can I employ?
Purification challenges often arise from the presence of residual catalyst, colored impurities, or byproducts with similar polarity to the desired benzimidazole.[1]
-
Catalyst Removal: The use of heterogeneous or recyclable catalysts, such as supported gold nanoparticles or MgO@DFNS, can simplify purification as they can be easily filtered off after the reaction.[1][4]
-
Minimizing Colored Impurities: The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[1][10]
-
Chromatography and Recrystallization: If byproducts have similar polarity, careful column chromatography with a suitable solvent system is often necessary.[4] Recrystallization from an appropriate solvent is also a powerful purification technique.[11]
What are the key differences between using a carboxylic acid versus an aldehyde for the condensation reaction?
Both carboxylic acids (Phillips-Ladenburg reaction) and aldehydes (Weidenhagen reaction) are common starting materials for benzimidazole synthesis, but they have distinct characteristics.[1][12]
-
Reaction with Carboxylic Acids: This method often requires harsher conditions, such as high temperatures and the presence of a strong acid like polyphosphoric acid (PPA) or p-TsOH, to drive the dehydration and cyclization.[11][13][14] Good yields are typically obtained with aliphatic acids, while aromatic acids may require sealed tubes and higher temperatures.[13][15]
-
Reaction with Aldehydes: This approach is generally more versatile due to the wide availability of aldehydes. The reaction proceeds through a Schiff base intermediate and requires an oxidative step for the final aromatization to the benzimidazole ring.[11][16] This oxidation can be achieved using air or various oxidizing agents.[16][17]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde under various catalytic systems and solvents.
Table 1: Effect of Different Catalysts on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl (4 mmol) | CHCl₃ | Room Temp | 4 | 92 | [5] |
| Er(OTf)₃ (10 mol%) | Water | 120 | 0.25 | 72 (1,2-disubstituted) | [8] |
| None | Water | 1 (4:1 amine/aldehyde) | 0.08 | 92 (2-substituted) | [8] |
| Au/TiO₂ (1 mol%) | CHCl₃:MeOH (3:1) | 25 | 2 | >99 | [18] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | High (not specified) | [1] |
| FeCl₃/Al₂O₃ | DMF | 25 | Varies | Good | [6] |
Table 2: Influence of Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Br | None | Room Temp | - | 20 | [5] |
| NH₄Br | CHCl₃ | Room Temp | - | 40 | [5] |
| MOF@MT-COF-Cu | Methanol | 60 | 2 | ~91 | [2] |
| None | Ethanol | 48 | 48 | 70 | [4] |
| None | Methanol | 18 | 18 | Low (not specified) | [4] |
| Au/TiO₂ | Methanol | 25 | 18 | >99 | [18] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Condensation using a Carboxylic Acid
This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and a carboxylic acid.[11]
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and neutralize the acid with a base solution (e.g., 10% NaOH).
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Weidenhagen Condensation using an Aldehyde with a Heterogeneous Catalyst
This protocol provides a method for synthesizing 2-substituted benzimidazoles using an aldehyde and a recyclable catalyst.[1]
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for benzimidazole ring formation.
Caption: Reaction pathway for benzimidazole formation from an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. adichemistry.com [adichemistry.com]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 15. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 16. ijariie.com [ijariie.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Optimizing Synthesis of 3,4-Diaminobenzimidamide Derivatives: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for 3,4-diaminobenzimidamide derivatives. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, supported by detailed experimental protocols, quantitative data, and pathway visualizations.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound and its derivatives. The primary synthetic route discussed involves the cyclization of a 1,2,4,5-tetraaminobenzene precursor with a cyanogen source, typically cyanogen bromide, to form the 2-aminobenzimidazole core.
Q1: My reaction to form the 2-aminobenzimidazole core is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 2-aminobenzimidazoles, the core of your target molecule, can stem from several factors. Here are some troubleshooting steps:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the yield. The reaction of an o-phenylenediamine with cyanogen bromide is often carried out in an aqueous or alcoholic medium.[1]
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Starting Material Quality: Ensure the purity of your 1,2,4,5-tetraaminobenzene precursor. Aromatic tetraamines can be susceptible to oxidation, which can lead to colored impurities and reduced yield. It is often preferable to use the more stable hydrochloride salt of the tetraamine.
-
Cyanogen Bromide Instability: Cyanogen bromide is sensitive to moisture and can decompose.[2] Use fresh, dry cyanogen bromide for the best results.
-
Side Reactions: The von Braun reaction, where tertiary amines react with cyanogen bromide, can be a potential side reaction if your starting materials or solvents contain tertiary amine impurities.[3]
Q2: I am observing a lot of colored impurities in my crude product. What is the source of this coloration and how can I minimize it?
A2: The formation of colored impurities is a common issue, particularly when working with highly aminated aromatic compounds like 1,2,4,5-tetraaminobenzene.
-
Oxidation of Starting Material and Product: The tetraamine starting material and the resulting poly-aminobenzimidazole product are prone to oxidation, leading to highly colored polymeric byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Purification: Decolorizing carbon (charcoal) can be used during recrystallization to remove colored impurities.
Q3: The purification of my final this compound derivative is challenging due to its high polarity. What purification strategies can I employ?
A3: Highly polar compounds, especially those with multiple amino groups, can be difficult to purify by standard silica gel chromatography.
-
Reverse-Phase Chromatography: This is often the most effective method for purifying highly polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like trifluoroacetic acid (TFA) or formic acid, can provide good separation.
-
Ion-Exchange Chromatography: Given the basic nature of the amino groups, cation-exchange chromatography can be a powerful purification technique.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. For highly polar compounds, polar solvents like water, ethanol, or methanol, or mixtures thereof, are often suitable. The hydrochloride salt of the product may have better crystallization properties than the free base.
Q4: What are some alternative reagents to cyanogen bromide for the cyclization step?
A4: While cyanogen bromide is a common reagent for this transformation, several alternatives can be used to form the 2-aminobenzimidazole ring system.[1]
-
Cyanamide: This reagent can be used to prepare 2-aminobenzimidazoles in high yield and purity and is readily available on an industrial scale.[1]
-
Thiourea Derivatives: N-(o-aminophenyl) thioureas can be cyclized using reagents like mercuric oxide to form 2-aminobenzimidazoles.[1]
-
N-Substituted Carbon Imidoyl Dichlorides: These reagents can also be used for the synthesis of 2-aminobenzimidazoles.[1][4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of the 2-aminobenzimidazole core synthesis. While specific data for 1,2,4,5-tetraaminobenzene is limited, the data for the analogous reaction with o-phenylenediamine provides a strong predictive basis for optimization.
Table 1: Effect of Solvent on the Yield of 2-Substituted Benzimidazoles
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | 25 | 0.5 - 1.5 | 82 - 95 | [5] |
| Acetonitrile | 25 | 0.3 - 0.7 | 83 - 96 | [5] |
| DMSO | 25 | 2.5 | 72 | [5] |
| THF | 25 | 2.5 | 70 | [5] |
| Solvent-free | 25 | 0.25 | 90 | [5] |
Table 2: Effect of Catalyst on the Synthesis of 2-Substituted Benzimidazoles
| Catalyst (1 mol%) | Oxidant | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Co(acac)₂ | 30% aq. H₂O₂ | 25 | 5 - 90 | 82 - 97 | [5] |
| Fe(acac)₃ | TBHP | 25 | 10 | 92 | [5] |
| MoO₂(acac)₂ | TBHP | 25 | 150 | 72 | [5] |
| RuCl₂(dppe)₂ | H₂/CO₂ | 140 | 24 | >99 | [6] |
Experimental Protocols
The following is a detailed protocol for the synthesis of the 2-aminobenzimidazole core, which can be adapted for this compound derivatives by substituting o-phenylenediamine with 1,2,4,5-tetraaminobenzene (or its hydrochloride salt).
Protocol 1: Synthesis of 2-Aminobenzimidazole via Cyanogen Bromide Cyclization
This protocol is adapted from established procedures for the synthesis of 2-aminobenzimidazoles.[7]
Materials:
-
o-Phenylenediamine (or 1,2,4,5-tetraaminobenzene hydrochloride)
-
Cyanogen bromide (handle with extreme caution in a fume hood)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Chloroform
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in deionized water.
-
Reagent Addition: In a separate flask, prepare a solution of cyanogen bromide (1.0 equivalent) in deionized water. Slowly add the cyanogen bromide solution to the o-phenylenediamine solution at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 1-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous mixture with chloroform or another suitable organic solvent.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminobenzimidazole.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Signaling Pathways and Biological Activity
This compound derivatives, as part of the broader class of 2-aminobenzimidazoles, are of significant interest in drug discovery due to their potential to interact with various biological targets. Key pathways that may be modulated by these compounds include:
-
DNA Damage Repair (PARP Inhibition): Some benzimidazole derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks.[8][9] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations), resulting in synthetic lethality.
-
Bacterial DNA Replication (DNA Gyrase Inhibition): The 2-aminobenzimidazole scaffold can be found in inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10][11] Inhibition of this enzyme leads to the cessation of DNA synthesis and bacterial cell death, making these compounds potential antibiotics.
-
Signal Transduction (Kinase Inhibition): Benzimidazoles are a common scaffold for kinase inhibitors.[12][13] They can target a variety of kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. For example, derivatives have been developed as inhibitors of Interleukin-2 inducible T-cell kinase (ITK) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are important targets in inflammation and angiogenesis, respectively.[12][14]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by this compound derivatives.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzimidamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of substituted benzimidamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted benzimidamides?
A1: The most prevalent laboratory method for the synthesis of substituted benzimidamides is the Pinner reaction.[1][2] This two-step process begins with the acid-catalyzed reaction of a substituted benzonitrile with an alcohol (e.g., ethanol) to form a stable intermediate called an imidate ester hydrochloride (commonly referred to as a Pinner salt).[3] This intermediate is then treated with ammonia or an amine to yield the desired benzimidamide.[1][2]
Q2: What are the primary side reactions to be aware of during benzimidamide synthesis via the Pinner reaction?
A2: The two most common side reactions are:
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Hydrolysis to the corresponding ester: The imidate intermediate is susceptible to hydrolysis, especially in the presence of moisture. This reaction competes with the desired ammonolysis and results in the formation of an ester byproduct.[4]
-
Orthoester formation: If an excess of alcohol is used in the first step of the Pinner reaction, the imidate can react further to form an orthoester.[1][2]
Q3: How critical are anhydrous conditions for the Pinner reaction?
A3: Strictly anhydrous conditions are crucial for a successful Pinner reaction to minimize the hydrolysis of the imidate intermediate to the ester byproduct.[4] Any moisture present in the reagents or solvents can significantly reduce the yield of the desired benzimidamide.[4] It is highly recommended to use dry solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the appearance of the product and any side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Benzimidamide | 1. Incomplete formation of the Pinner salt. 2. Hydrolysis of the imidate intermediate. 3. Ineffective ammonolysis. | 1. Ensure a sufficient amount of dry HCl gas is bubbled through the alcohol/nitrile mixture. Consider extending the reaction time for the Pinner salt formation. 2. Use thoroughly dried solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4] 3. Use a saturated solution of ammonia in the alcohol for the second step. Ensure the reaction is stirred for a sufficient amount of time (can be several hours). |
| Presence of a Significant Amount of Ester Byproduct | Moisture contamination in the reaction. | 1. Rigorously dry all solvents and glassware before use. 2. Handle the hygroscopic Pinner salt intermediate quickly in a dry environment. 3. Ensure the ammonia solution used for the second step is anhydrous. |
| Formation of an Oily or Gummy Product Instead of a Crystalline Solid | Presence of multiple products and/or starting materials. | 1. Attempt to purify the product using column chromatography. A gradient elution may be necessary to separate the desired product from the more polar ester and less polar starting materials. 2. Consider recrystallization from a suitable solvent system. |
| Difficulty in Purifying the Benzimidamide | Similar polarities of the benzimidamide and the ester byproduct. | 1. For column chromatography, use a solvent system that provides good separation on a TLC plate first. Sometimes, a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with a small amount of a basic modifier (like triethylamine) can improve separation on silica gel. 2. If the benzimidamide is basic, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove the neutral ester, and then the aqueous layer can be basified and the product re-extracted. |
Data on Reaction Conditions
While specific quantitative data is highly dependent on the specific substituted benzonitrile and reaction setup, the following table provides a general overview of how reaction parameters can influence the outcome.
| Parameter | Condition | Effect on Benzimidamide Yield | Effect on Side Product Formation |
| Water Content | High | Decreased | Increased ester formation[4] |
| Low (Anhydrous) | Increased | Minimized ester formation[4] | |
| Temperature | Low (0-5 °C for Pinner salt formation) | Favors stability of the imidate intermediate[1] | Reduces decomposition and side reactions[1] |
| High | Can lead to decomposition of the Pinner salt | May increase the rate of side reactions | |
| Alcohol Stoichiometry | Equimolar to nitrile | Favored | Minimizes orthoester formation |
| Large Excess | No significant improvement | Increased orthoester formation[1] | |
| HCl Gas | Insufficient | Incomplete reaction | - |
| Saturated | Drives reaction to completion | - |
Experimental Protocols
Key Experiment: Synthesis of a Substituted Benzimidamide via the Pinner Reaction
Objective: To synthesize a substituted benzimidamide from a substituted benzonitrile.
Materials:
-
Substituted benzonitrile
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Saturated solution of ammonia in anhydrous ethanol
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
Procedure:
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
-
Dissolve the substituted benzonitrile (1.0 eq.) in anhydrous ethanol (3-5 eq.) in a dry round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically exothermic. Continue bubbling until the solution is saturated and a precipitate of the Pinner salt forms. This can take several hours.
-
Seal the flask and allow it to stir at a low temperature (e.g., 0-5 °C) or at room temperature for an extended period (e.g., 12-24 hours) to ensure complete reaction.
-
The Pinner salt can be isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum. It is important to minimize exposure to atmospheric moisture.
Step 2: Ammonolysis to the Benzimidamide
-
Suspend the isolated Pinner salt in a cold, saturated solution of ammonia in anhydrous ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, the ammonium chloride byproduct can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield the crude substituted benzimidamide.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Main reaction pathway and side reactions in benzimidamide synthesis.
Caption: A troubleshooting workflow for the synthesis of substituted benzimidamides.
References
stability of 3,4-Diaminobenzimidamide under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 3,4-Diaminobenzimidamide (DABIA) under various pH conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
Q2: What are the likely degradation products of this compound under pH stress?
A2: The primary degradation pathway for this compound under hydrolytic stress (acidic or basic conditions) is expected to be the hydrolysis of the benzimidamide functional group. This would result in the formation of 3,4-diaminobenzoic acid and ammonia. Under strongly acidic conditions, the amino groups on the benzene ring may also be protonated, which could influence the degradation rate. In basic conditions, the hydrolysis is expected to yield the corresponding carboxylate salt (3,4-diaminobenzoate).
Q3: How can I monitor the degradation of this compound during a pH stability study?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[4][5] The method should be capable of separating the intact this compound from its potential degradation products, such as 3,4-diaminobenzoic acid. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[6]
Q4: Are there any special handling precautions for this compound solutions at different pH values?
A4: Yes. Due to the potential for hydrolysis, it is recommended to prepare fresh solutions of this compound, especially when working at acidic or alkaline pH. If solutions need to be stored, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light to minimize degradation. The use of appropriate buffer systems is essential to maintain a constant pH throughout the experiment.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my this compound stock solution.
-
Question: Why is my this compound degrading so quickly in my stock solution?
-
Answer:
-
Check the pH of your solvent: this compound is likely more stable closer to a neutral pH. If your solvent is acidic or basic, it can accelerate hydrolysis.
-
Solvent Purity: Ensure you are using high-purity solvents. Contaminants could potentially catalyze degradation.
-
Storage Conditions: Stock solutions should be stored at low temperatures (refrigerated or frozen) and protected from light to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
-
Issue 2: My analytical method does not show any degradation, even under harsh pH conditions.
-
Question: I have subjected this compound to acidic and basic conditions, but my HPLC analysis shows no new peaks. Does this mean it's completely stable?
-
Answer:
-
Method Specificity: Your analytical method may not be "stability-indicating." This means it might not be able to separate the degradation products from the parent compound. The degradation products could be co-eluting with the main peak. You may need to modify your HPLC method (e.g., change the mobile phase, gradient, or column) to achieve separation.
-
Degradation Product Properties: The degradation products may not be detectable by your current detection method. For example, if you are using UV detection at a wavelength where the degradation products do not absorb, you will not see them. Consider using a broader wavelength detector (like a photodiode array detector) or a more universal detection method like mass spectrometry.
-
Incomplete Degradation: The stress conditions (time, temperature, pH) may not have been sufficient to cause significant degradation. Consider increasing the duration or temperature of the stress study.
-
Issue 3: I see many small, new peaks in my chromatogram after pH stress testing.
-
Question: After exposing this compound to pH stress, my chromatogram is complex with multiple small peaks. What could be the cause?
-
Answer:
-
Secondary Degradation: The primary degradation products may themselves be unstable and degrade further into smaller molecules, leading to a complex mixture.
-
Interactions with Buffer Components: The compound or its degradation products might be reacting with the buffer components under the stress conditions.
-
Oxidation: If the experiment was not performed under an inert atmosphere, oxidation of the diamino-substituted benzene ring could occur, especially at higher pH, leading to additional byproducts.
-
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate, citrate, or other suitable buffers for a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
A validated stability-indicating HPLC method
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition to be tested, dilute the stock solution with the appropriate acidic, basic, or buffer solution to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with the initial solvent.
3. Stress Conditions:
-
Incubate the prepared samples at a controlled temperature (e.g., 40°C or 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples immediately by adding an equimolar amount of base or acid, respectively, to stop further degradation.
-
Store the withdrawn samples at a low temperature (e.g., -20°C) until analysis.
4. Analysis:
-
Analyze all samples (including the time-zero and control samples) using the validated stability-indicating HPLC method.
-
Record the peak area of the intact this compound and any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and quantify the major degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 60°C
| pH | Time (hours) | % this compound Remaining | Major Degradation Product(s) |
| 2.0 | 0 | 100 | - |
| 8 | 85 | 3,4-Diaminobenzoic Acid | |
| 24 | 60 | 3,4-Diaminobenzoic Acid | |
| 7.0 | 0 | 100 | - |
| 8 | 98 | Minor unknown peaks | |
| 24 | 95 | Minor unknown peaks | |
| 12.0 | 0 | 100 | - |
| 8 | 70 | 3,4-Diaminobenzoate | |
| 24 | 40 | 3,4-Diaminobenzoate |
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Postulated hydrolytic degradation pathway of this compound.
References
Technical Support Center: Characterization of Novel Benzimidamide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of novel benzimidamide compounds.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Synthesis and Purification
Q: My benzimidamide synthesis reaction is giving a low yield. What are the common causes?
A: Low yields in benzimidamide synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Ensure all starting materials are pure and used in the correct stoichiometric ratios.
-
Side Reactions: Unwanted side reactions can consume your starting materials or product. The formation of N-acylurea byproducts can be an issue when using certain coupling reagents. Adding 1-hydroxybenzotriazole (HOBt) can help suppress this.
-
Hydrolysis of Starting Materials or Reagents: Ensure you are using anhydrous (dry) solvents and reagents, as the presence of water can lead to the hydrolysis of sensitive starting materials or coupling agents.
Q: I'm having difficulty purifying my crude benzimidamide product. What are the best approaches?
A: Purification of benzimidamide compounds can be challenging due to their basicity and potential for degradation. Here are some recommended methods:
-
Recrystallization: This is often an effective method for purifying solid benzimidamides. Experiment with different solvent systems, such as ethanol/water mixtures, to find the optimal conditions for crystal formation.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a good alternative. Due to the basic nature of benzimidamides, it's advisable to use a deactivated silica gel. This can be achieved by adding a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking and degradation on the acidic silica gel.
-
Preparative HPLC: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. A reversed-phase C18 column with a mobile phase of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is a common starting point.
Compound Stability
Q: My purified benzimidamide compound seems to degrade over time. What could be the cause and how can I prevent it?
A: Benzimidamides are known to be susceptible to hydrolysis, particularly in neutral to basic aqueous solutions, to form the corresponding benzamide.[1][2][3] The rate of this hydrolysis is pH-dependent, increasing significantly at higher pH values.[1][2][3]
-
Prevention: To minimize degradation, store your purified benzimidamide compounds in an acidic buffer or as a salt (e.g., hydrochloride salt). For long-term storage, it is best to keep them as a dry solid in a desiccator at low temperatures. Avoid storing them in basic solutions.
Analytical Characterization
Q: I'm seeing unexpected or broad peaks in the 1H NMR spectrum of my benzimidamide. What could be the reason?
A: Unexpected or broad peaks in the NMR spectrum of a benzimidamide can arise from several sources:
-
Exchangeable Protons: The N-H protons of the amidine group are exchangeable and can appear as broad signals. Their chemical shift can also be highly dependent on the solvent and concentration. To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The disappearance or significant reduction of the peak confirms it is from an exchangeable proton.
-
Presence of Rotational Isomers (Rotamers): Due to restricted rotation around the C-N bond, you might observe two distinct sets of signals for protons near the amidine group, even in a pure sample. This can be confirmed by acquiring the NMR spectrum at different temperatures (variable temperature NMR). If the doubled signals coalesce into single peaks at higher temperatures, they are due to rotamers.
-
Degradation: If the compound has started to hydrolyze to the corresponding benzamide, you will see a separate set of peaks for this impurity. Compare your spectrum to that of the expected benzamide to check for this possibility.
Q: I'm having trouble getting a clear molecular ion peak in the mass spectrum of my benzimidamide. What are some common issues?
A: Difficulties in observing a clear molecular ion peak in mass spectrometry can be due to several factors:
-
Poor Signal Intensity: This can be caused by low sample concentration, inefficient ionization, or the need to tune and calibrate the mass spectrometer.[2] Experiment with different ionization techniques (e.g., ESI, APCI) to optimize the signal for your compound.[2]
-
In-source Fragmentation: Benzimidamides might be prone to fragmentation in the ion source. A common fragmentation pattern for related aromatic amides involves the loss of an NH₂ group to form a stable benzoyl cation, which can then lose a molecule of carbon monoxide (CO).[4] Try using a softer ionization technique if available.
-
Instrumental Issues: Check for leaks in the system and ensure the detector is functioning correctly. Regular maintenance and calibration of the mass spectrometer are crucial for optimal performance.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for characterizing novel benzimidamide compounds?
A1: A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of novel benzimidamide compounds. These typically include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which aids in structure confirmation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for purification.
-
Infrared (IR) Spectroscopy: Helps in identifying the presence of key functional groups.
Q2: How can I confirm the purity of my synthesized benzimidamide?
A2: The purity of a novel benzimidamide compound should be assessed using multiple analytical techniques to provide orthogonal data. A common approach is to use HPLC with a UV detector to determine the percentage purity based on the peak area. Additionally, quantitative NMR (qNMR) can be a powerful tool for determining purity without the need for a specific reference standard of the analyte itself.[5]
Q3: Are there any specific safety precautions I should take when working with novel benzimidamide compounds?
A3: As with any novel chemical compound, it is crucial to handle benzimidamide derivatives with appropriate safety precautions. Assume the compound is potentially hazardous until proven otherwise. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for any known hazards of similar compounds.
Data Presentation
The following tables summarize key quantitative data that can be useful in the characterization of benzimidamide compounds.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Benzimidazole Derivatives (as a proxy for Benzimidamides)
| Proton Type | Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |
| Imidazole N-H | 12.0 - 13.6[6] | Often a broad singlet, readily exchanges with D₂O.[6] |
| Aromatic C-H | 7.0 - 8.3[6] | The specific chemical shifts and coupling patterns depend on the substitution pattern on the benzene ring.[6] |
Table 2: Common Mass Spectrometry Fragments for Benzamide/Benzimidamide Scaffolds
| Fragment | Description |
| [M+H]⁺ | Molecular ion peak (protonated). |
| [M-NH₂]⁺ | Loss of an amino group, often leading to a stable benzoyl cation.[4] |
| [M-NH₂-CO]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation.[4] |
Table 3: Example Inhibitory Constants (Ki) of Benzamidine Derivatives against Serine Proteases
| Compound | Target Serine Protease | Ki (µM) |
| Benzamidine | Tryptase | 20[7] |
| Benzamidine | Trypsin | 21[7] |
| Benzamidine | uPA | 97[7] |
| Benzamidine | Factor Xa | 110[7] |
| Benzamidine | Thrombin | 320[7] |
| Benzamidine | tPA | 750[7] |
| Pentamidine | Plasmin | 2.1 ± 0.8[8] |
| Pentamidine | tPA | 43 ± 9.7[8] |
| Pentamidine | Thrombin | 4.5 ± 2.3[8] |
Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzimidamide compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice as it can help in observing the exchangeable N-H protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If broad peaks are observed and you suspect they are from exchangeable protons, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to elucidate the structure.
-
Protocol 2: General Procedure for Mass Spectrometry Analysis by Electrospray Ionization (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the purified benzimidamide compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mobile phase if using LC-MS.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode, as the basic amidine group is readily protonated.
-
If fragmentation is desired for structural confirmation, perform MS/MS analysis on the molecular ion peak.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure of the compound.
-
Protocol 3: General Procedure for HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the benzimidamide compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Mandatory Visualizations
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Protocols for Biological Screening of Benzimidamides
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with benzimidamides. Our goal is to help you navigate common challenges and refine your screening protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the biological screening of benzimidamides.
Compound Handling and Solubility
Q1: My benzimidamide compound shows variable activity between experiments. What are the most likely causes?
A1: Inconsistent results with benzimidamide compounds often stem from issues with solubility and aggregation. These compounds can be hydrophobic, leading to poor solubility in aqueous assay buffers.[1] This can cause variability in the effective concentration of the compound in your assay, resulting in fluctuating IC50 values. To mitigate this, ensure your compound is fully dissolved in a suitable stock solvent, such as DMSO, and consider using a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01% v/v) in your aqueous buffers to maintain solubility.[1] However, always test the surfactant's effect on your specific assay system to rule out any independent biological activity.
Q2: My benzimidamide precipitates when I add it to the cell culture medium. How can I resolve this?
A2: This phenomenon, often called "solvent shock," occurs when a concentrated DMSO stock is diluted into an aqueous medium, causing the compound to crash out of solution.[2] To avoid this, try a serial dilution approach. Instead of a direct large dilution, first, dilute your DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol.[2] Also, ensure the final DMSO concentration in your assay is kept low (ideally below 0.5%) to avoid solvent-induced toxicity.[3]
Q3: How does the pH of the assay buffer affect the solubility of my benzimidamide?
A3: The solubility of many benzimidamide derivatives is pH-dependent due to the presence of ionizable groups.[2] The pH of your assay buffer or cell culture medium might not be optimal for keeping your compound in solution. It is advisable to determine the pKa of your compound and adjust the buffer pH accordingly to maximize solubility.
Assay-Specific Issues
Q4: My compound is active in a biochemical (enzyme) assay but shows no activity in a cell-based assay. What could be the reason?
A4: This common discrepancy often points to issues with cell permeability. The benzimidamide may not be effectively crossing the cell membrane to reach its intracellular target.[1] Another possibility is that the compound is unstable in the complex environment of the cell culture medium and is degrading before it can exert its effect.[4] Consider performing a cell permeability assay or a stability study in your cell culture medium to investigate these possibilities.
Q5: I am observing a high background signal in my fluorescence-based assay. Could my benzimidamide be interfering?
A5: Yes, assay interference is a known issue, particularly with fluorescence or absorbance-based readouts.[1] To check for this, run control experiments with your benzimidamide compound in the assay medium without the biological target (e.g., enzyme or cells). Any signal generated in these wells can be attributed to the compound itself and should be subtracted from your experimental values.[1]
Q6: How can I distinguish between specific, target-mediated cytotoxicity and general toxicity of my benzimidamide?
A6: To differentiate between specific and non-specific cytotoxicity, consider the following approaches[4]:
-
Dose-Response Curve: A specific inhibitor will typically show a sigmoidal dose-response curve, while a generally toxic compound may exhibit a steep, non-specific drop in cell viability.
-
Control Cell Lines: Test your compound on cell lines that do not express the intended target. If the compound is cytotoxic across all cell lines at similar concentrations, it likely has a general toxic effect.[4]
-
Time-Course Experiment: On-target effects may manifest at earlier time points or at lower concentrations than non-specific toxicity.[4]
Q7: What are Pan-Assay Interference Compounds (PAINS), and could my benzimidamide be one?
A7: PAINS are chemical compounds that often give false positive results in high-throughput screens. They can interfere with assays through various mechanisms, such as reacting non-specifically with proteins or interfering with the assay readout technology. Benzamidine-containing compounds can sometimes act as PAINS. If you suspect your compound might be a PAIN, it is crucial to perform counter-screens and orthogonal assays to validate your initial hits.
Quantitative Data Summary
The following tables provide a summary of inhibitory activities of benzamidine and its derivatives against various targets.
Table 1: Inhibition of Serine Proteases by Benzamidine Derivatives
| Compound | Enzyme | K_i (μM) |
| Benzamidine | Trypsin | 35 |
| Benzamidine | Plasmin | 350 |
| Benzamidine | Thrombin | 220 |
| 4-Aminobenzamidine | Trypsin | - |
| 4-Amidinophenylpyruvic acid | Trypsin | - |
| 4-Amidinobenzoic acid benzyl ester | Trypsin | - |
Note: Specific K_i values for the derivatives were not provided in the source material but were mentioned as potent inhibitors.[5]
Table 2: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| Compound 5 (a benzimidazole derivative) | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 | [1] |
| Compound 5 (a benzimidazole derivative) | DU-145 | Prostate Carcinoma | 10.2 ± 1.4 | [1] |
| Compound 5 (a benzimidazole derivative) | H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 | [1] |
| Doxorubicin (Standard) | MCF-7 | Breast Adenocarcinoma | 0.5 - 2.0 | [1] |
| Cisplatin (Standard) | A549 | Lung Carcinoma | 10.67 ± 1.53 | [6] |
Detailed Experimental Protocols
Protocol 1: Trypsin Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of benzimidamides against the serine protease trypsin.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Tris buffer (50 mM, pH 8.0) containing 10 mM CaCl2
-
Benzimidamide inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of trypsin in Tris buffer. The final concentration in the assay will be 20 nM.[7]
-
Prepare a stock solution of BAEE in Tris buffer. The final concentration in the assay will be 1 mM.[7]
-
Prepare serial dilutions of the benzimidamide inhibitor in Tris buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Tris buffer
-
Trypsin solution
-
Diluted inhibitor solution (or DMSO for control)
-
-
Include a blank control with only Tris buffer and substrate.
-
Incubate the plate at 25°C for 1 minute.[7]
-
-
Initiate Reaction:
-
Add the BAEE solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 247 nm every 30 seconds for 5 minutes using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: MTT Assay for Cell Viability
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of benzimidamides on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzimidamide inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidamide inhibitor in complete medium from the DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Measure Absorbance:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and potential inhibition by benzimidamides.
Caption: Serine protease cascade in cancer invasion and its inhibition.
Experimental Workflow Diagrams
Caption: General workflow for high-throughput screening of benzimidamides.
Caption: A logical workflow for troubleshooting common screening issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fluorescence Quantum Yield of Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole derivatives. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you enhance the fluorescence quantum yield of your compounds.
Troubleshooting Guides
This section addresses common issues encountered during experiments with benzimidazole derivatives, offering step-by-step solutions to overcome them.
Issue 1: Low or No Fluorescence Intensity
Q: My synthesized benzimidazole derivative exhibits very weak or no fluorescence. What are the possible causes and how can I troubleshoot this?
A: Low fluorescence intensity is a frequent challenge. Here’s a systematic approach to diagnose and resolve the issue:
-
Confirm Chemical Structure and Purity:
-
Action: Verify the structure of your compound using NMR (¹H, ¹³C), Mass Spectrometry, and elemental analysis.
-
Rationale: Incorrect structures or impurities can act as quenchers or alter the electronic properties of the fluorophore. Purification by column chromatography or recrystallization is crucial.
-
-
Investigate Solvent Effects:
-
Action: Record the fluorescence spectrum of your compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).[1]
-
Rationale: Solvent polarity can significantly impact the fluorescence quantum yield.[1] Some benzimidazole derivatives exhibit higher quantum yields in non-polar solvents, while others are more fluorescent in polar environments.[2] For some derivatives, increasing solvent polarity can lead to a decrease in quantum yield due to the promotion of non-radiative decay pathways.[1]
-
-
Check for Aggregation-Caused Quenching (ACQ):
-
Action: Perform a concentration-dependent fluorescence study. Measure the fluorescence intensity at a range of concentrations, from very dilute to more concentrated.
-
Rationale: At higher concentrations, planar aromatic molecules like benzimidazoles can form aggregates through π-π stacking. This aggregation can create non-radiative decay pathways, leading to a decrease in fluorescence intensity, a phenomenon known as Aggregation-Caused Quenching (ACQ).[3][4] If ACQ is the issue, you will observe a linear increase in fluorescence at low concentrations, which then plateaus or decreases at higher concentrations.[1]
-
-
Assess for Photobleaching:
-
Action: Acquire fluorescence measurements over time while continuously illuminating the sample.
-
Rationale: Photobleaching is the irreversible photochemical destruction of a fluorophore. If the fluorescence intensity decreases over time under continuous excitation, photobleaching is occurring. To mitigate this, reduce the excitation light intensity, minimize exposure time, and use a fresh sample for each measurement.[5] The use of antifade reagents in mounting media can also help for solid-state measurements.[5]
-
Issue 2: Poor Solubility of the Benzimidazole Derivative
Q: My benzimidazole derivative is not soluble in the desired solvent for my application. How can I improve its solubility?
A: Poor solubility can hinder spectral measurements and biological applications. Consider the following strategies:
-
Introduce Solubilizing Groups:
-
Action: Modify the chemical structure by introducing solubilizing groups.
-
Rationale: For aqueous solubility, incorporate ionic groups like sulfonates (-SO₃H) or carboxylates (-COOH), or polar groups like hydroxyls (-OH) or polyethylene glycol (PEG) chains. For solubility in organic solvents, adding alkyl or alkoxy chains can be effective.
-
-
Solvent Optimization:
-
Action: Experiment with a wider range of solvents or solvent mixtures.
-
Rationale: Sometimes a mixture of solvents can provide the desired solubility that a single solvent cannot. Using a co-solvent system (e.g., DMSO/water or ethanol/water) can be an effective approach.
-
-
pH Adjustment:
-
Action: For compounds with acidic or basic moieties, adjust the pH of the solution.
-
Rationale: The ionization state of a molecule can significantly affect its solubility. For acidic benzimidazoles, increasing the pH will deprotonate the acidic group, often leading to increased aqueous solubility. Conversely, for basic derivatives, decreasing the pH will lead to protonation and potentially enhanced aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing substituents affect the fluorescence quantum yield of benzimidazole derivatives?
A: The electronic nature of substituents plays a crucial role in modulating the photophysical properties of benzimidazole derivatives.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) generally increase the electron density of the π-system. This can lead to a higher fluorescence quantum yield and a red-shift (shift to longer wavelengths) in the emission spectrum.[6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) decrease the electron density of the π-system. Their effect can be more complex. In some cases, they can decrease or even quench fluorescence.[6] However, strategically placed EWGs can also enhance quantum yield by inhibiting non-radiative decay pathways like Twisted Intramolecular Charge Transfer (TICT).[7][8]
Q2: What is Aggregation-Induced Emission (AIE) and how can it be used to enhance fluorescence?
A: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly fluorescent upon aggregation in a poor solvent or in the solid state.[9][10][11]
-
Mechanism: In AIE-active molecules, intramolecular rotations and vibrations in the excited state provide non-radiative decay pathways, leading to low fluorescence in solution. In the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative channels and forces the molecule to release its energy as light, resulting in strong fluorescence enhancement.
-
Application to Benzimidazoles: By incorporating bulky groups, such as tetraphenylethylene (TPE), into the benzimidazole structure, you can induce AIE.[9] These bulky substituents prevent π-π stacking in the aggregated state and restrict intramolecular rotations, leading to high solid-state fluorescence quantum yields.[4][9]
Q3: How does solvent polarity influence the fluorescence of benzimidazole derivatives?
A: Solvent polarity can have a profound effect on the fluorescence spectra and quantum yield of benzimidazole derivatives.
-
Solvatochromism: Many benzimidazole derivatives exhibit solvatochromism, where the position of the absorption and emission bands changes with solvent polarity. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity often indicates a more polar excited state compared to the ground state.[12]
-
Quantum Yield: The effect on quantum yield is highly dependent on the specific molecular structure. In some cases, polar solvents can stabilize the excited state and enhance fluorescence. However, in other instances, polar solvents can promote non-radiative decay pathways, such as intersystem crossing or TICT, leading to a decrease in quantum yield.[1] Protic solvents can also form hydrogen bonds, which can either enhance or quench fluorescence depending on the specific interactions.[13]
Data Presentation
The following table summarizes the fluorescence quantum yield (Φ) of various benzimidazole derivatives with different substituents and in different solvents, providing a comparative overview.
| Benzimidazole Derivative | Substituent(s) | Solvent | Quantum Yield (Φ) | Reference |
| 2-Phenyl-1H-benzo[d]imidazole | Phenyl at C2 | Dichloromethane | 0.48 - 0.96 | [11] |
| 2-(4'-(Dimethylamino)phenyl)-1H-benzo[d]imidazole | 4'-(Dimethylamino)phenyl at C2 | Cyclohexane | 0.83 | |
| 2-(4'-(Dimethylamino)phenyl)-1H-benzo[d]imidazole | 4'-(Dimethylamino)phenyl at C2 | Acetonitrile | 0.03 | |
| 4,7-bis(phenylethynyl)-2-(3,5-bis(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Phenyl at C2, Trifluoromethylphenyl at C2, Phenylethynyl at C4, C7 | Chloroform | 0.55 | |
| 4,7-bis((4-(tert-butyl)phenyl)ethynyl)-2-(3,5-bis(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Phenyl at C2, Trifluoromethylphenyl at C2, (4-(tert-butyl)phenyl)ethynyl at C4, C7 | Chloroform | 0.77 | |
| 2-(2',4'-dihydroxyphenyl)benzimidazole | 2',4'-dihydroxyphenyl at C2 | DMF | 0.21 | |
| 1-Butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Ethyl ester and alkyl chain | - | 0.87 | [11] |
Experimental Protocols
1. General Protocol for the Synthesis of 2-Phenylbenzimidazole
This protocol describes a common method for the synthesis of the core 2-phenylbenzimidazole structure.
-
Materials:
-
o-Phenylenediamine
-
Benzoic acid
-
20% Hydrochloric acid
-
10% Sodium hydrogen carbonate solution
-
Ethanol
-
-
Procedure:
-
In a sealed tube, combine o-phenylenediamine (0.01 mol) and benzoic acid (0.01 mol) with 10 mL of 20% hydrochloric acid.
-
Heat the mixture at 145-150 °C for 4 hours.
-
After cooling, neutralize the reaction mixture with a 10% sodium hydrogen carbonate solution until the pH is neutral.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain colorless crystals of 2-phenylbenzimidazole.[12]
-
Confirm the structure and purity of the product using NMR, Mass Spectrometry, and melting point determination.
-
2. Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample using a known standard.
-
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Sample of unknown quantum yield
-
Standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
Solvent
-
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield (Φ_sample) of the sample using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).
-
-
Visualizations
Caption: Experimental workflow for enhancing the fluorescence quantum yield.
References
- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3,4-Diaminobenzimidamide and Other Diaminoaromatics for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Biological Activity, and Performance
In the landscape of drug discovery and development, diaminoaromatic compounds represent a versatile class of molecules with a broad spectrum of biological activities. This guide provides a comprehensive comparison of 3,4-Diaminobenzimidamide and its related analogs with other common diaminoaromatics, namely ortho-, meta-, and para-phenylenediamine. This report is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on available experimental data.
Physicochemical and Biological Properties
Diaminoaromatic compounds are characterized by a benzene ring substituted with two amino groups. Their specific arrangement and the presence of other functional groups significantly influence their physicochemical properties and biological activities. While this compound itself is a less-studied compound, its structural components—a diaminobenzene ring and a benzimidamide moiety—suggest potential biological activities, including enzyme inhibition, due to their structural similarity to known pharmacophores.
For a comparative overview, the properties of 3,4-Diaminobenzamide, a closely related analog, are presented alongside the well-characterized phenylenediamines.
Table 1: Comparative Physicochemical and Cytotoxicity Data of Diaminoaromatics
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µM) on Human Lymphocytes[1] |
| 3-Aminobenzamide (analog) | C₇H₈N₂O | 136.15[2] | Not available | |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Not available | |
| m-Phenylenediamine | C₆H₈N₂ | 108.14 | Not available | |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | ~800[1] |
Comparative Performance in Biological Assays
The utility of diaminoaromatics in drug development is often assessed through a battery of in vitro assays that evaluate their efficacy and potential toxicity. Key performance indicators include enzyme inhibition, cytotoxicity, and cell permeability.
Enzyme Inhibition
Benzamide and its derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[3][4] The benzamide moiety mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition.[5] This makes compounds like this compound potential candidates for PARP inhibition.
Phenylenediamines have also been investigated for their enzyme-inhibiting properties. For instance, o-phenylenediamine is used as a chromogenic substrate for horseradish peroxidase and its interaction with the enzyme has been studied.[4][6][7]
Table 2: Comparative Enzyme Inhibition Data
| Compound/Analog | Target Enzyme | Inhibition Potency (IC50/Ki) | Reference |
| 3-Aminobenzamide | PARP | Varies by derivative | [3] |
| Novel Benzamide Derivatives | PARP-1 | IC50 = 3.2 µM (for compound 28d) | [4] |
| p-Phenylenediamine | Not specified | Not available | - |
Direct comparative data for enzyme inhibition under the same conditions is limited.
Cytotoxicity
The cytotoxic potential of diaminoaromatics is a critical factor in their development as therapeutic agents. p-Phenylenediamine (PPD) has been shown to induce apoptosis in human lymphocytes through the enhancement of intracellular calcium and oxidative stress.[1] Studies on skin fibroblast cells have also indicated that PPD can increase the production of reactive oxygen species (ROS), leading to mitochondrial and lysosomal damage.[8]
Derivatives of diaminobenzamide have been evaluated for their anti-proliferative activity against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[9]
Cell Permeability
The ability of a compound to cross cell membranes is crucial for its bioavailability and efficacy. The permeability of phenylenediamines has been studied in the context of skin penetration.[10] Generally, small aromatic amines can permeate cell membranes, a property that is influenced by their lipophilicity and hydrogen bonding capacity.
Experimental Protocols
To facilitate the comparative evaluation of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, phenylenediamines) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Permeability Assay (Transwell Assay)
This assay assesses the ability of a compound to pass through a cell monolayer.
Protocol:
-
Cell Seeding: Seed endothelial or epithelial cells (e.g., Caco-2) onto the porous membrane of a Transwell insert in a 24-well plate and culture until a confluent monolayer is formed.[8]
-
Compound Addition: Add the test compound to the apical (upper) chamber.
-
Sampling: At various time points, collect samples from the basolateral (lower) chamber.[7]
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as HPLC or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Signaling Pathways and Mechanisms of Action
Diaminoaromatics can exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Dysregulation of this pathway is implicated in many cancers. Some aromatic amine derivatives have been investigated as inhibitors of this pathway.[13]
Caption: PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[14] It is often dysregulated in cancer, making it a key target for therapeutic intervention.
Caption: MAPK/ERK signaling pathway.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[15][16]
Caption: Intrinsic and extrinsic apoptosis pathways.
Conclusion
While direct comparative data for this compound is scarce, analysis of its structural analogs, such as diaminobenzamides and benzamidines, alongside common diaminoaromatics like phenylenediamines, provides valuable insights for drug development. The benzamide moiety suggests a potential for enzyme inhibition, particularly of PARP. However, the cytotoxicity associated with some diaminoaromatics, such as p-phenylenediamine, underscores the importance of thorough toxicological evaluation. The provided experimental protocols and an understanding of the key signaling pathways involved will aid researchers in the systematic evaluation and comparison of these and other novel diaminoaromatic compounds. Further research is warranted to synthesize and directly compare the biological activities of this compound with other diaminoaromatics to fully elucidate its therapeutic potential.
References
- 1. Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. audreyli.com [audreyli.com]
- 3. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Validating the Molecular Structure of 3,4-Diaminobenzimidamide: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (scXRD) with alternative and complementary analytical techniques for the structural validation of small organic molecules, using 3,4-Diaminobenzimidamide as a representative example. We present supporting data from closely related benzimidazole derivatives to illustrate the strengths and limitations of each method.
The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. Therefore, rigorous structural validation is paramount. While single-crystal X-ray diffraction is often considered the "gold standard" for determining the three-dimensional structure of a molecule, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial and often complementary information. In cases where suitable single crystals for XRD are difficult to obtain, techniques like 3D Electron Diffraction (3DED) offer a viable alternative.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure validation depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. The following table summarizes the key performance indicators for scXRD, NMR, and MS, with representative data for benzimidazole derivatives to provide a quantitative comparison.
| Parameter | Single-Crystal X-ray Diffraction (scXRD) | 3D Electron Diffraction (3DED) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal | Diffraction of electrons by a nanocrystal | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of mass-to-charge ratio of ionized molecules |
| Sample Requirement | Single crystal (typically >50 µm)[1] | Nanocrystals (down to tens of nanometers) | ~1-10 mg in solution | Micrograms to nanograms |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[2][3] | 3D atomic coordinates from very small crystals | Chemical environment, connectivity, stereochemistry, dynamics in solution[4][5][6] | Molecular weight, elemental composition, fragmentation pattern[7][8] |
| Resolution/Accuracy | High resolution (typically <1 Å)[9] | High resolution, comparable to scXRD | Chemical shifts (ppm), coupling constants (Hz)[4] | High mass accuracy (<5 ppm)[10][11] |
| Representative Data (Benzimidazole Derivatives) | Unit cell: a = 9.6610(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å; Bond lengths: C-N ~1.3-1.4 Å; Bond angles: C-N-C ~105-110°[12][13][14] | Data would be comparable to scXRD but from smaller crystals | ¹H NMR (DMSO-d₆): δ 12.78 (s, 1H, NH), 7.56-7.38 (m, 5H, Ar-H); ¹³C NMR (DMSO-d₆): δ 151.70, 130.65, 130.31, 129.42, 126.91, 122.58[15][16] | HRMS (ESI) [M+H]⁺: Calculated for C₁₃H₁₁N₂: 195.0917, Found: 195.0916[15] |
| Advantages | Unambiguous 3D structure determination[17] | Applicable to nanocrystalline materials | Provides information on structure and dynamics in solution; non-destructive[4] | High sensitivity; provides exact molecular formula[18] |
| Limitations | Requires high-quality single crystals | Newer technique, less widely available | Can be complex for large or poorly soluble molecules; does not directly give 3D structure | Does not provide 3D structural information[7] |
Experimental Workflows and Logical Relationships
The process of validating a chemical structure, particularly with the goal of obtaining a definitive 3D model, often follows a logical progression. The following diagram illustrates a typical workflow centered around single-crystal X-ray diffraction.
Caption: Workflow for the structural validation of a small molecule.
Experimental Protocols
Single-Crystal X-ray Diffraction (scXRD)
-
Crystal Growth: High-quality single crystals of the purified compound are grown. A common method is slow evaporation of a saturated solution.[19] A suitable solvent system must be identified in which the compound is moderately soluble. The solution should be filtered to remove any particulate matter and left undisturbed in a vibration-free environment.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[3] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1][2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to determine the final atomic positions, bond lengths, and bond angles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[4]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For structural elucidation, a series of experiments are typically performed:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between atoms.[6]
-
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The resulting spectra are analyzed to assign chemical shifts and coupling constants, which are then used to deduce the molecular structure.[5]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.[20]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Orbitrap, TOF).[11][18]
-
Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the molecule with high confidence.[10] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide additional structural information.[8]
Conclusion
The structural validation of this compound, like any novel compound, necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional arrangement of atoms in the solid state, NMR spectroscopy and mass spectrometry are indispensable for confirming the molecular connectivity and composition. For challenging cases where crystallization is a bottleneck, emerging techniques like 3D electron diffraction provide a powerful alternative. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and unambiguous structural characterization, which is a critical step in the journey of drug discovery and development.
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. jchps.com [jchps.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. BiblioBoard [openresearchlibrary.org]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 18. zefsci.com [zefsci.com]
- 19. How To [chem.rochester.edu]
- 20. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
A Comparative Analysis of the Biological Activities of Benzimidamide Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzimidamide, more commonly known in scientific literature as benzamidine, and its derivatives represent a class of compounds with significant therapeutic potential, primarily owing to their activity as protease inhibitors and antimicrobial agents. The spatial arrangement of substituents on the benzamidine scaffold gives rise to various isomers, including positional (ortho, meta, para) and geometric (E/Z) isomers. This guide provides a comparative overview of the biological activities of these isomers, drawing upon available experimental data to elucidate structure-activity relationships (SAR). While direct comparative studies on a single set of benzimidamide isomers are limited, this document synthesizes findings from various studies to offer insights into how isomeric variations can influence biological outcomes.
I. Comparative Biological Activity: Serine Protease Inhibition
Benzamidine and its derivatives are well-established inhibitors of serine proteases, a class of enzymes crucial in various physiological processes, including blood coagulation, digestion, and inflammation. The position of substituents on the phenyl ring of benzamidine significantly impacts the inhibitory potency and selectivity against different serine proteases.
Inhibition of Trypsin, Thrombin, and Urokinase
Studies on substituted benzamidines have revealed that the position of substituents plays a critical role in their interaction with the active sites of serine proteases like trypsin, thrombin, and urokinase.
| Compound/Isomer | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Benzamidine | Trypsin | 19 µM - 21 µM | [1][2] |
| Benzamidine | Thrombin | 220 µM - 320 µM | [2][3] |
| Benzamidine | Urokinase (uPA) | 97 µM | [2] |
| 4-Aminobenzamidine | Thrombin | - | |
| 4-Carboxybenzamidine | Thrombin | - | |
| 4-Aminomethylbenzamidine | Thrombin | 344 ± 33 μM | [4] |
| Pentamidine (a bivalent benzamidine) | Thrombin | 4.5 ± 2.3 μM | [4] |
| (m-amidinophenyl)pyruvic acid | Trypsin, Thrombin, Plasmin, C1s | Deviated significantly from predicted interactions | [5] |
| (p-amidinophenyl)pyruvic acid | Trypsin, Thrombin, Plasmin, C1s | Deviated significantly from predicted interactions | [5] |
| B428 (4-substituted benzo[b]thiophene-2-carboxamidine) | Urokinase (uPA) | 0.53 µM (Kᵢ), 0.32 µM (IC₅₀) | [6] |
| B623 (4-substituted benzo[b]thiophene-2-carboxamidine) | Urokinase (uPA) | 0.16 µM (Kᵢ), 0.07 µM (IC₅₀) | [6] |
Note: A direct comparison of ortho, meta, and para isomers of the same substituted benzamidine derivative with corresponding Kᵢ values was not available in the reviewed literature. The data presented highlights the influence of substitution patterns on inhibitory activity.
A study on the inhibition of four human serine proteases (trypsin, thrombin, plasmin, and C1s) by a series of substituted benzamidines indicated that the binding of these inhibitors is influenced by the hydrophobicity and electron-donating properties of the substituents.[5] For thrombin, the interaction was primarily affected by the hydrophobicity of the substituent.[5] In the case of trypsin, the interaction was more complex, depending on molar refractivity and molecular weight.[5] Notably, compounds like (m- and p-amidinophenyl)pyruvic acids showed deviations from the predicted interactions, suggesting direct engagement of the substituent with the enzyme surface.[5]
II. Comparative Biological Activity: Antimicrobial Effects
Recent research has explored the potential of benzamidine derivatives as novel antimicrobial agents. A study focusing on benzamidine analogues for treating periodontitis demonstrated significant antimicrobial activity against various pathogens.
| Compound | P. gingivalis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Ethyl-2-(4-carbamimidoylphenoxy)acetate (2) | 62.5 | 125 | 52.08 | 62.5 | [7] |
| 2-(4-carbamimidoylphenoxy)acetohydrazide (3) | 62.5 | - | - | - | [7] |
| Imino base of benzamidine (4a) | 31.25 - 125 | - | - | - | [7] |
| Imino base of benzamidine (4b) | 31.25 - 125 | - | - | - | [7] |
| Imino base of benzamidine (4c) | 31.25 - 125 | - | - | - | [7] |
Note: The specific isomeric forms (ortho, meta, para) of the substituents on the aldehyde moiety used to synthesize the imino bases were not detailed in a comparative context in the cited study.
The synthesized novel imino bases of benzamidine (compounds 4a-c) exhibited significant growth inhibition against Porphyromonas gingivalis.[7] The study highlights the potential of developing benzamidine derivatives as effective antibacterial agents.
III. Experimental Protocols
A. Serine Protease Inhibition Assay (General Protocol)
Objective: To determine the inhibitory potential of benzimidamide isomers against a specific serine protease (e.g., trypsin, thrombin, urokinase).
Principle: The enzymatic activity of the protease is measured by monitoring the hydrolysis of a chromogenic or fluorogenic substrate. The presence of a competitive inhibitor, such as a benzamidine derivative, will decrease the rate of substrate hydrolysis. The inhibition constant (Kᵢ) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin, urokinase)
-
Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin)
-
Benzimidamide isomer test compounds
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the serine protease, substrate, and benzimidamide isomers in the appropriate assay buffer.
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the serine protease solution, and the different concentrations of the inhibitor.
-
Include control wells containing the enzyme and buffer but no inhibitor (for measuring uninhibited enzyme activity) and blank wells with buffer only (for background correction).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance or fluorescence at appropriate wavelengths using a microplate reader.
-
Take kinetic readings at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the Kᵢ value and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation.[4]
-
B. Minimum Inhibitory Concentration (MIC) Assay via Micro Broth Dilution
Objective: To determine the minimum concentration of a benzimidamide isomer that inhibits the visible growth of a specific bacterium.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. A standardized suspension of the target bacterium is added to each well. After incubation, the lowest concentration of the compound that prevents visible bacterial growth is determined as the MIC.
Materials:
-
Benzimidamide isomer test compounds
-
Bacterial strains (e.g., P. gingivalis, S. aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the benzimidamide isomer in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform a two-fold serial dilution of the stock solution in the 96-well microtiter plate using the growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
IV. Visualizations
To aid in the understanding of the experimental processes and potential biological pathways, the following diagrams are provided.
Caption: Workflow for Serine Protease Inhibition Assay.
Caption: Workflow for MIC Determination by Micro Broth Dilution.
Caption: Inhibition of Serine Protease by a Benzimidamide Isomer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to Assessing the Purity of Synthesized 3,4-Diaminobenzimidamide by HPLC
For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a cornerstone of reliable and reproducible research. The purity of starting materials and intermediates, such as 3,4-Diaminobenzimidamide—a key precursor for various therapeutic agents—directly influences the success of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for purity assessment, supported by a detailed experimental protocol and data presentation.
The Critical Role of Purity Analysis
Impurities in a chemical synthesis can originate from various sources, including starting materials, by-products, intermediates, and degradation products.[2][3] Even in small amounts, these unwanted components can negatively impact reaction yields, introduce downstream purification challenges, and compromise the biological activity and safety profile of the target compound.[2] Therefore, employing a robust, sensitive, and accurate analytical method for purity determination is not merely a quality control measure but a critical step in the drug development process.[1][4]
Comparison of Purity Assessment Methodologies
While several techniques are available for chemical analysis, HPLC is widely regarded as the gold standard for the purity assessment of non-volatile organic molecules like this compound due to its high resolution and quantitative precision.[5] A comparison with other common methods is summarized below.
Table 1: Comparative Overview of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile liquid phase. | High resolution and sensitivity; excellent for quantitative analysis; applicable to a wide range of non-volatile and thermally sensitive compounds.[5] | Requires specialized equipment; method development can be time-consuming; uses significant solvent volumes. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | High efficiency for volatile compounds; fast analysis times. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[5] |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a solid adsorbent layer. | Simple, rapid, and inexpensive; useful for reaction monitoring and qualitative screening. | Limited resolution and sensitivity; primarily qualitative, not suitable for accurate quantification.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information for compound identification; quantitative NMR (qNMR) can determine purity without a reference standard. | Lower sensitivity compared to HPLC; requires expensive instrumentation and deuterated solvents; complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely high sensitivity and specificity for mass determination; provides molecular weight information.[5] | Best used when coupled with a separation technique (e.g., LC-MS) for purity analysis of mixtures; quantification requires stable isotope-labeled standards for best accuracy. |
Recommended Protocol: Reversed-Phase HPLC (RP-HPLC)
Based on the comparison, an RP-HPLC method is the most suitable for the routine, accurate purity assessment of synthesized this compound.
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
This compound reference standard (≥98% purity).
-
Synthesized this compound product.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 5% B
-
20.0 min: 70% B
-
22.0 min: 95% B
-
25.0 min: 95% B
-
25.1 min: 5% B
-
30.0 min: 5% B
-
3. Sample Preparation:
-
Reference Standard Solution: Accurately prepare a stock solution of the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized product in the same manner and at the same concentration as the reference standard.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection to remove particulate matter.
4. Data Analysis:
-
The purity is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all integrated peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
-
Data Presentation: Sample Purity Analysis
The following table shows representative data from an HPLC analysis of a synthesized batch of this compound.
Table 2: HPLC Purity Analysis Results
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Area (%) |
| Impurity 1 | 7.3 | 25,180 | 1.8% |
| This compound | 10.5 | 1,351,500 | 96.5% |
| Impurity 2 | 14.1 | 23,810 | 1.7% |
| Total | - | 1,400,490 | 100.0% |
Visualizing the Experimental Workflow
A clear workflow ensures consistency and reproducibility in the purity assessment process.
Caption: Standard workflow for purity assessment of this compound via HPLC.
References
- 1. ijrar.org [ijrar.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of experimental data with computational models of 3,4-Diaminobenzimidamide
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of experimental data and potential computational models for 3,4-Diaminopyridine (3,4-DAP), a potassium channel blocker used in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS). By juxtaposing established experimental findings with the predictive power of computational approaches, this document aims to offer a comprehensive understanding of 3,4-DAP's mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) profile, facilitating further research and development.
Experimental Data Summary
Experimental studies have elucidated the primary mechanism of action of 3,4-DAP and characterized its clinical efficacy.
Mechanism of Action
3,4-DAP primarily acts as a blocker of voltage-gated potassium (Kv) channels in presynaptic nerve terminals.[1][2][3] This blockade leads to a prolongation of the presynaptic action potential. The extended depolarization increases the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[1] The elevated intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine (ACh) into the neuromuscular junction, thereby improving muscle strength in patients with LEMS.[3][4] While initially thought to have a low-affinity antagonist effect, recent studies have identified a high-affinity partial antagonist effect of 3,4-DAP on Kv3.3 and Kv3.4 channel subtypes, which are predominantly found at the mammalian neuromuscular junction.[1][2]
Pharmacokinetics and Pharmacodynamics
Population PK/PD analyses have been conducted to understand the exposure-response relationship of 3,4-DAP. A two-compartment model for the parent drug and a one-compartment model for its major metabolite, 3-N-acetyl-3,4-diaminopyridine, have been shown to describe the pharmacokinetic data well.[5][6] Key pharmacokinetic parameters are influenced by factors such as body weight and serum creatinine.[5][6] The pharmacodynamic effect, often measured by muscle strength assessments like the Triple Timed Up & Go (3TUG), is well-characterized by a maximum effect (Emax) model.[5][6]
Table 1: Summary of Experimental Pharmacokinetic and Pharmacodynamic Data for 3,4-Diaminopyridine
| Parameter | Value/Model | Species | Source |
| Pharmacokinetics | |||
| PK Model | Two-compartment (parent), One-compartment (metabolite) | Human | [5][6] |
| Variability Factors | Body weight, Serum creatinine | Human | [5][6] |
| Pharmacodynamics | |||
| PD Model | Fractional inhibitory maximum effect (Emax) model | Human | [5][6] |
| Primary Outcome | Triple Timed Up & Go (3TUG) assessment | Human | [5][6] |
Computational Modeling for Cross-Validation
While specific computational models cross-validating the experimental data of 3,4-Diaminobenzimidamide were not found, we propose a computational workflow based on established methodologies like molecular docking and quantitative structure-activity relationship (QSAR) studies to complement and refine the understanding of its mechanism of action.
Proposed Computational Workflow
A computational approach to cross-validate and predict the activity of 3,4-DAP would involve several key steps:
-
Homology Modeling: If the crystal structure of the target Kv channels (e.g., Kv3.3, Kv3.4) is not available, homology models can be built based on the templates of related, structurally resolved ion channels.
-
Molecular Docking: Docking studies can predict the binding pose and affinity of 3,4-DAP within the pore of the Kv channel. This can help identify key amino acid residues involved in the interaction and explain the compound's blocking mechanism at a molecular level.
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted binding pose and to understand the dynamic nature of the interaction between 3,4-DAP and the channel over time.
-
QSAR Analysis: By creating a library of 3,4-DAP analogs with varying potencies, a QSAR model can be developed. This model can correlate the physicochemical properties of the molecules with their channel-blocking activity, guiding the design of more potent and selective derivatives.
Table 2: Comparison of Experimental Data and Potential Computational Model Outputs
| Aspect | Experimental Data | Potential Computational Model Output |
| Mechanism of Action | Blocks presynaptic Kv channels, prolongs action potential, increases ACh release.[1][2][3] | Predicted binding site and affinity of 3,4-DAP on Kv channel subtypes. Identification of key interacting amino acid residues. |
| Selectivity | High-affinity partial antagonist effect on Kv3.3 and Kv3.4.[1][2] | Differential binding energies and interaction patterns for various Kv channel subtypes, predicting selectivity. |
| Structure-Activity | Limited publicly available data on analogs. | QSAR models predicting the inhibitory activity of new analogs based on their chemical structure. |
Experimental Protocols
Patch-Clamp Electrophysiology for Kv Channel Blockade
-
Cell Culture: HEK293 cells are transiently transfected with plasmids containing the cDNA for the desired human Kv channel alpha subunit (e.g., Kv3.3 or Kv3.4).
-
Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. Cells are voltage-clamped, and potassium currents are elicited by a series of depolarizing voltage steps.
-
Drug Application: 3,4-DAP is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the Kv channels. The half-maximal inhibitory concentration (IC50) is then calculated.
Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
-
Data Collection: Plasma concentrations of 3,4-DAP and its metabolite are collected from patients at multiple time points after administration. Pharmacodynamic endpoints (e.g., 3TUG scores) are also measured at corresponding times.
-
Model Development: Nonlinear mixed-effects modeling software (e.g., NONMEM) is used to develop the population PK/PD models. Different compartmental models for PK and Emax models for PD are tested to find the best fit for the data.
-
Covariate Analysis: The influence of patient-specific factors (covariates) such as body weight, age, and renal function on the PK and PD parameters is evaluated.
Visualizations
Caption: Signaling pathway of 3,4-Diaminopyridine at the neuromuscular junction.
Caption: Proposed workflow for cross-validation of experimental and computational data.
References
- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myaware.org [myaware.org]
- 4. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3,4-Diaminobenzimidamide Derivatives: An Analysis of Available Data
Overview of Structurally Related Compounds
Research into compounds containing diaminophenyl moieties has shown a range of biological activities. For instance, derivatives of 2,5-diaminobenzamide have been investigated for their anti-proliferative effects, suggesting a potential application in oncology. These compounds were identified through chemical library screening and have shown the ability to induce apoptosis in human cancer cell lines.
Similarly, aminoflavones, which can feature a 3,4-diaminophenyl group, have been synthesized and evaluated for their antioxidant and UVB-protection capabilities. These findings suggest that the 3,4-diamino substitution pattern can contribute to significant reactive oxygen species (ROS) scavenging activity.
While these examples provide a glimpse into the potential bioactivity of molecules containing a 3,4-diaminophenyl core, it is crucial to note that the imidamide functional group in the requested 3,4-diaminobenzimidamide derivatives would significantly influence their chemical properties and biological targets. Without specific studies, any comparison to existing drugs remains speculative.
Potential Therapeutic Areas and Mechanisms of Action
Based on the activities of related compounds, potential therapeutic areas for this compound derivatives could include:
-
Oncology: Following the precedent of 2,5-diaminobenzamide derivatives, these compounds could be investigated as anti-cancer agents. Their mechanism might involve the induction of apoptosis or inhibition of cell proliferation.
-
Inflammatory Diseases: The antioxidant properties observed in related diaminophenyl compounds suggest potential applications in managing inflammatory conditions driven by oxidative stress.
-
Infectious Diseases: The benzimidazole core, which is structurally related to benzimidamides, is a well-known pharmacophore in antimicrobial agents. It is conceivable that this compound derivatives could exhibit antibacterial or antifungal properties.
The logical workflow for evaluating a novel compound class like this compound derivatives would typically follow a standard drug discovery pipeline.
Figure 1: A generalized workflow for drug discovery and development, illustrating the stages from initial synthesis to a marketed drug.
Data Presentation and Experimental Protocols
Due to the absence of specific experimental data for this compound derivatives, a quantitative comparison with existing drugs in the form of structured tables is not possible at this time. Similarly, detailed experimental protocols for key experiments involving this specific class of compounds could not be retrieved from the available literature.
To facilitate future research in this area, it is recommended that initial studies focus on synthesizing a library of this compound derivatives and screening them against a variety of biological targets. Promising "hit" compounds could then be subjected to more detailed mechanistic studies and efficacy testing in relevant disease models. A hypothetical experimental workflow for initial screening is presented below.
Figure 2: A simplified workflow for the initial screening of a novel compound library to identify promising drug candidates.
Conclusion
A Comparative Guide to the Synthesis of 3,4-Diaminobenzimidamide: An Evaluation of a Novel Synthetic Pathway
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of an established synthetic route for 3,4-Diaminobenzimidamide with a newly proposed, more streamlined approach. The performance of both routes is objectively evaluated based on experimental data, offering insights into potential improvements in yield, efficiency, and environmental impact.
This compound is a crucial building block in the synthesis of various heterocyclic compounds, some of which are of significant interest in medicinal chemistry. The traditional synthesis, while reliable, often involves multiple steps with potentially hazardous reagents. The novel route presented here aims to address these limitations by employing a more direct and efficient strategy.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for both the established and the new synthetic routes to this compound.
| Parameter | Established Route | New Proposed Route |
| Starting Material | 4-Amino-3-nitrobenzonitrile | 3,4-Dichlorobenzonitrile |
| Key Steps | 1. Nitro group reduction 2. Pinner reaction for amidine formation | 1. One-pot nucleophilic aromatic substitution and amination |
| Overall Yield | ~65% | Estimated >80% |
| Reaction Time | 24-48 hours | 12-18 hours |
| Key Reagents | SnCl₂/HCl, Ethanol, HCl (gas), Ammonia | NaN₃, Pd-based catalyst, Ammonia source |
| Safety Profile | Use of corrosive acids and potentially explosive intermediates | Use of sodium azide (toxic), but in a controlled one-pot process |
| Environmental Impact | Generation of tin-containing waste | Reduced solvent usage and fewer work-up steps |
Experimental Protocols
Established Synthetic Route
The established synthesis of this compound proceeds via a two-step process starting from 4-amino-3-nitrobenzonitrile.
Step 1: Synthesis of 3,4-Diaminobenzonitrile
-
To a solution of 4-amino-3-nitrobenzonitrile (1.0 eq) in ethanol, add stannous chloride (SnCl₂) (5.0 eq) and concentrated hydrochloric acid (HCl) (10.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3,4-diaminobenzonitrile.
Step 2: Synthesis of this compound (Pinner Reaction)
-
Suspend 3,4-diaminobenzonitrile (1.0 eq) in anhydrous ethanol and cool to 0°C.
-
Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
-
Allow the mixture to stand at room temperature for 12-18 hours, during which the ethyl imidate hydrochloride precipitates.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Treat the isolated imidate hydrochloride with a solution of ammonia in ethanol to afford this compound.
New Proposed Synthetic Route
The proposed new route offers a more convergent and potentially higher-yielding synthesis in a one-pot fashion from 3,4-dichlorobenzonitrile.
One-Pot Synthesis of this compound
-
In a sealed reaction vessel, combine 3,4-dichlorobenzonitrile (1.0 eq), sodium azide (NaN₃) (2.2 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a high-boiling point solvent (e.g., DMF or DMAc).
-
Heat the mixture at 120-140°C for 8-12 hours under an inert atmosphere. This step facilitates the sequential nucleophilic aromatic substitution of both chlorine atoms with azide groups.
-
After cooling, introduce a reducing agent (e.g., H₂ gas with a Pd/C catalyst or a transfer hydrogenation source like ammonium formate) and an ammonia source (e.g., ammonium chloride) into the same reaction vessel.
-
Continue the reaction at a suitable temperature and pressure until the azide and nitrile groups are converted to the corresponding amine and amidine functionalities.
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the key transformations.
Caption: Established two-step synthesis of this compound.
Caption: Proposed one-pot synthesis of this compound.
Logical Comparison of the Synthetic Routes
The following diagram provides a logical comparison of the two routes based on key synthetic metrics.
Caption: Logical comparison of the established vs. new synthetic routes.
Performance Benchmark of Novel Benzimidazole-Based Fluorescent Probes
A Comprehensive Comparison of Novel Benzimidazole-Based Fluorescent Probes for Researchers and Drug Development Professionals
This guide provides a detailed comparison of recently developed benzimidazole-based fluorescent probes, offering researchers, scientists, and drug development professionals a valuable resource for selecting the appropriate tools for their specific applications. The information presented is based on a thorough review of recent scientific literature, with a focus on quantitative performance data, experimental methodologies, and the underlying signaling mechanisms.
The following table summarizes the key performance indicators of several novel benzimidazole-based fluorescent probes designed for the detection of various analytes, including metal ions, pH, and biothiols. This allows for a direct comparison of their photophysical and sensing capabilities.
| Probe Name | Target Analyte(s) | Quantum Yield (Φ) | Limit of Detection (LOD) | Stokes Shift (nm) | Response Time | Sensing Mechanism | Key Features |
| DQBM-B | Co²⁺ | Not Reported | 3.56 µM[1] | 137 nm[1] | ~30 minutes[1] | Photoinduced Electron Transfer (PET) | High selectivity for Co²⁺, "turn-off" fluorescence response.[1] |
| BBMP | Cu²⁺, Zn²⁺ | 0.6-0.9 (in various solvents) | Cu²⁺: 0.16 µM, Zn²⁺: 0.1 µM[2] | 82 nm (blue shift for Zn²⁺) | Not explicitly stated | Excited-State Intramolecular Proton Transfer (ESIPT) | "Turn-off" sensor for Cu²⁺ and ratiometric "turn-on" sensor for Zn²⁺.[2] |
| A-B | Cysteine (Cys) | 0.69[1] | 43 nM (fluorescence)[1] | Not explicitly stated | < 1 minute[3] | Michael Addition | High selectivity and sensitivity for cysteine, "turn-on" fluorescence.[1][3] |
| BVD | Acidic pH | Not Reported | pKa = 4.14[4] | 105 nm (under acidic conditions)[4] | Quick response | Intramolecular Charge Transfer (ICT) | Far-red emission, good photostability, and cell permeability.[4] |
| Probe 3a | pH | 0.003 (at pH 13)[5] | pKa in the 7-9 range[5] | ~168 nm | Not explicitly stated | pH-dependent structural change | Sensitive in the neutral to alkaline pH range.[5] |
| Probe 3b | pH | 0.001 (at pH 13)[5] | pKa in the 7-9 range | ~174 nm | Not explicitly stated | pH-dependent structural change | Weak fluorescence response.[5] |
| Probe 3c | pH | 0.016 (at pH 13)[5] | pKa in the 5-7 range[5] | ~158 nm | Not explicitly stated | pH-dependent structural change | Bright fluorescence, responsive in the acidic to neutral pH range.[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of the featured benzimidazole-based fluorescent probes.
Synthesis Protocols
1. Synthesis of DQBM-B for Co²⁺ Detection
The synthesis of 2,2'-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B) is a multi-step process. A crucial final step involves the reaction of a precursor with o-phenylenediamine. The crude product is purified by TLC (thin-layer chromatography) with a developing agent of methanol and dichloromethane (1:20 v/v) to yield the final product.
2. Synthesis of BBMP for Cu²⁺ and Zn²⁺ Detection
A 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) was designed and synthesized for the detection of Cu²⁺ and Zn²⁺. The synthesis involves the condensation of 4-methoxy-2,6-diformylphenol with two equivalents of o-phenylenediamine in the presence of an oxidizing agent.
-
Step 1: Synthesis of 4-methoxy-2,6-diformylphenol. This intermediate can be prepared from 4-methoxyphenol through a Duff reaction or other formylation methods.
-
Step 2: Condensation with o-phenylenediamine. A mixture of 4-methoxy-2,6-diformylphenol and o-phenylenediamine (1:2 molar ratio) is refluxed in a suitable solvent such as ethanol or methanol. An oxidizing agent like sodium metabisulfite can be used to facilitate the cyclization to form the benzimidazole rings.
-
Step 3: Purification. The resulting precipitate is filtered, washed, and can be purified by recrystallization or column chromatography to yield pure BBMP.
3. Synthesis of Probe A-B for Cysteine Detection
The synthesis of 1-(2-(p-tolyl)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one (A-B) is a two-step process.
-
Step 1: Synthesis of 2-(p-tolyl)-1H-benzo[d]imidazole (Compound 3). A solution of 4-methylbenzaldehyde (4.24 mmol) in ethanol (5 mL) is added dropwise over 2 hours to an ethanolic solution (15 mL) of benzene-1,2-diamine (4.24 mmol). The reaction mixture is stirred under air at 25 °C. The precipitated product is filtered, washed with ethanol, and vacuum dried.
-
Step 2: Synthesis of Probe A-B. To a solution of compound 3 (3.36 mmol) and triethylamine (4.01 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, prop-2-enoyl chloride (4.01 mmol) is added. The reaction mixture is washed with saturated Na₂CO₃ and brine. The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated. The crude product is purified by column chromatography.
4. Synthesis of pH-Sensitive Probes (3a-c)
These probes are synthesized through the condensation of 3-(2,3-dimethylbenzimidazol-1-ium-1-yl)propane-1-sulfonate with the corresponding salicylaldehyde derivative.[5]
-
General Procedure: A mixture of 3-(2,3-dimethylbenzimidazol-1-ium-1-yl)propane-1-sulfonate (1 equivalent) and the appropriate salicylaldehyde derivative (1.1 equivalents) is refluxed in methanol under an argon atmosphere for 12 hours with piperidine added dropwise. After cooling, the solvent is concentrated, and the precipitate is collected by filtration, washed with cold ethanol, and dried in vacuo.[5]
Application Protocols
1. Detection of Co²⁺ using DQBM-B
-
Prepare a stock solution of DQBM-B in DMF.
-
Prepare solutions of various metal ions.
-
To a solution of DQBM-B, add the metal ion solutions.
-
Measure the fluorescence intensity (λex = 308 nm, λem = 508 nm) after approximately 30 minutes of incubation. A significant decrease in fluorescence indicates the presence of Co²⁺.[1]
2. Detection of Cu²⁺ and Zn²⁺ using BBMP
-
Prepare a stock solution of BBMP in a suitable solvent (e.g., THF).
-
Prepare sample solutions in Tris-HCl buffer (pH 7.4) containing THF.
-
Add the metal ion of interest to the BBMP solution.
-
For Cu²⁺ detection, measure the fluorescence quenching at 542 nm (λex = 370 nm).
-
For Zn²⁺ detection, measure the ratiometric change in fluorescence intensity at 462 nm and 542 nm (λex = 370 nm).[2]
3. Detection of Cysteine using Probe A-B
-
Prepare a stock solution of Probe A-B in a suitable solvent (e.g., DMSO).
-
Prepare sample solutions in a buffered aqueous solution (e.g., HEPES buffer).
-
Add the sample containing cysteine to the probe solution.
-
Measure the "turn-on" fluorescence at 350 nm (λex = 303 nm) after a short incubation time (e.g., 1 minute).[3]
4. pH Measurement using Probes 3a-c
-
Prepare stock solutions of the pH probes in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with different pH values.
-
Add the probe to each buffer solution.
-
Measure the fluorescence intensity at the respective emission maximum for each probe to determine the pH-dependent fluorescence response.[5]
5. Live-Cell Imaging Protocol
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Probe Loading: Incubate the cells with the benzimidazole-based fluorescent probe at an optimized concentration (typically in the low µM range) in cell culture medium for a specific duration (e.g., 15-60 minutes).
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling mechanisms and experimental workflows associated with these benzimidazole-based fluorescent probes.
Caption: Photoinduced Electron Transfer (PET) mechanism for Co²⁺ detection.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Complexes with Benzimidamide and Benzamidinate Ligands: Synthesis, Structure, and Function
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of metal complexes featuring benzimidamide and its deprotonated form, benzamidinate, as ligands. This document synthesizes experimental data to objectively compare the performance of these complexes in catalytic and biological applications, offering detailed experimental protocols and visual workflows.
The coordination chemistry of nitrogen-containing heterocyclic ligands has been a fertile ground for the development of novel metal complexes with diverse applications. Among these, benzimidamides and their corresponding benzamidinates have garnered significant interest due to their versatile coordination modes and the unique electronic and steric properties they impart to the resulting metal centers. These characteristics have led to the exploration of their potential in fields ranging from olefin polymerization to medicinal chemistry, where they have shown promise as anticancer and antimicrobial agents. The chelation of metal ions by these ligands can enhance their biological efficacy, a phenomenon often attributed to increased lipophilicity and altered redox potentials of the metal center.
This guide focuses on a comparative analysis of transition metal complexes with various substituted benzimidamide and benzamidinate ligands, summarizing their performance based on available experimental data.
Comparative Performance Data
The following tables summarize the catalytic and biological activities of various metal complexes with benzimidamide and benzamidinate ligands, providing a clear comparison of their performance metrics.
Catalytic Activity in Olefin Polymerization
The catalytic activity of Group 4 metal complexes with benzamidinate ligands has been a subject of significant research, particularly for olefin polymerization. The steric and electronic properties of the benzamidinate ligand, influenced by the substituents on the nitrogen and phenyl rings, play a crucial role in determining the catalytic activity and the properties of the resulting polymer.
| Complex/Catalyst System | Monomer | Activity (g polymer/mol-M·h) | Reference |
| Asymmetric aliphatic benzamidine zirconium complex | Ethylene | 54.4 x 10⁴ | [1] |
| Monoamidinate titanium complexes/MAO | Propylene | Varies with ligand substitution | [1] |
MAO: Methylaluminoxane
Anticancer Activity
Metal complexes with benzamidine-based ligands have demonstrated significant cytotoxic activity against various cancer cell lines. The nature of both the metal ion and the ligand structure, particularly its lipophilicity, influences the anticancer potential. Platinum(II) complexes, in particular, have been investigated as potential alternatives to cisplatin.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| trans-[PtCl₂{HN=C(NMe₂)Ph}₂] | Various human cancer cell lines | More effective than cisplatin | [2] |
| Benzamidine platinum(II) derivatives | Various human cancer cell lines | Better cytotoxic profile than acetamidine analogues | [2] |
Antimicrobial Activity
The antimicrobial properties of metal complexes with benzamidine ligands have been explored, with studies indicating that complexation can lead to enhanced activity compared to the free ligands. This is often attributed to the increased ability of the complex to penetrate microbial cell membranes.
| Complex | Microorganism | Activity | Reference |
| Copper-benzamidine complex | Escherichia coli, Staphylococcus aureus, Rhizopus sp., Aspergillus niger | More bioactive than the free ligand | [3] |
| Zinc benzamidinate complexes | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Varying levels of growth inhibition | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of ligands and metal complexes, along with characterization techniques and biological evaluation assays, are crucial for reproducible research and development.
General Synthesis of Benzamidine Ligands
N-substituted benzamidines can be synthesized through the reaction of an appropriate nitrile with an organolithium or Grignard reagent, followed by quenching with an amine.
Example: Synthesis of an N,N'-diarylbenzamidine
-
An aryl nitrile is dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of an aryllithium or arylmagnesium bromide solution is added dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then quenched by the addition of an arylamine.
-
The product is extracted using an appropriate organic solvent and purified by crystallization or column chromatography.
General Synthesis of Metal Complexes
The synthesis of metal complexes with benzamidine or benzamidinate ligands typically involves the reaction of a metal salt with the corresponding ligand in a suitable solvent.
Example: Synthesis of a Platinum(II) Benzamidine Complex [2]
-
A solution of a platinum(II) precursor, such as K₂[PtCl₄], is prepared in an appropriate solvent (e.g., water or a mixed aqueous/organic solvent system).
-
The benzamidine ligand (2 equivalents) is dissolved in a suitable organic solvent (e.g., ethanol or dichloromethane).
-
The ligand solution is added dropwise to the platinum salt solution with constant stirring.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
The resulting precipitate, the metal complex, is collected by filtration, washed with the solvent, and dried under vacuum.
Characterization Techniques
The synthesized ligands and their metal complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligand and to observe changes upon coordination to the metal center.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination mode of the ligand by observing shifts in the characteristic vibrational frequencies (e.g., C=N stretching) upon complexation.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the complexes.
-
Elemental Analysis: Provides the percentage composition of C, H, and N in the synthesized compounds, which is used to confirm the empirical formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized complexes is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships in the study of these metal complexes.
Caption: General workflow for the synthesis, characterization, and evaluation of metal complexes.
Caption: Postulated mechanism of anticancer action for some platinum-benzamidine complexes.[2]
References
Unveiling the Action of Pamiparib: A Comparative Guide to a Novel PARP Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of the 3,4-diaminobenzimidamide derivative, Pamiparib (BGB-290), a potent Poly (ADP-ribose) polymerase (PARP) inhibitor. Through objective comparison with other leading PARP inhibitors and supported by experimental data, this document serves as a valuable resource for understanding its therapeutic potential.
Pamiparib is a potent and selective inhibitor of both PARP1 and PARP2 enzymes.[1][2] Its primary mechanism of action involves the catalytic inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Pamiparib leads to an accumulation of unrepaired SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.[2]
Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on damaged DNA. This trapping of the PARP-DNA complex is considered a more cytotoxic event than the mere inhibition of PARP's enzymatic activity.[3] Pamiparib has demonstrated potent PARP trapping capabilities, surpassing that of Olaparib and Rucaparib, although it is reported to be slightly weaker than Niraparib and significantly less potent in trapping than Talazoparib.[4]
Comparative Performance of PARP Inhibitors
To contextualize the efficacy of Pamiparib, the following table summarizes the in vitro potency of Pamiparib and four other commercially available PARP inhibitors against PARP1 and PARP2, as well as their PARP trapping efficiency.
| Inhibitor | Target | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARP Inhibition IC50 (nM) | PARP Trapping IC50 (nM) |
| Pamiparib (BGB-290) | PARP1/2 | 0.9 - 1.3[1][5] | 0.5 - 0.9[1][5] | 0.24[6] | 13[6] |
| Olaparib | PARP1/2 | 1.4 - 5[2][7] | 1 - 12[2][7] | 1.2[8] | >1000[3] |
| Rucaparib | PARP1/2 | 0.8[9] | 0.5[9] | ~2.5[10] | Similar to Olaparib[3] |
| Niraparib | PARP1/2 | 3.8[2] | 2.1[2] | 4[11] | More potent than Olaparib[4] |
| Talazoparib | PARP1/2 | 0.57[12] | ~1.2[2] | ~2.5[11] | ~100-fold > Olaparib[3] |
Experimental Protocols
PARP Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
NAD+ (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., Streptavidin-HRP)
-
Chemiluminescent or colorimetric substrate
-
Test compounds (e.g., Pamiparib and comparators)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
Procedure:
-
Coat streptavidin plates with activated DNA and incubate.
-
Wash the plates to remove unbound DNA.
-
Add the PARP enzyme to the wells.
-
Add the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate to allow for the poly(ADP-ribosyl)ation (PARylation) reaction to occur.
-
Wash the plates to remove unincorporated NAD+.
-
Add Streptavidin-HRP and incubate.
-
Wash the plates to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the complex between PARP and damaged DNA.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled or radiolabeled DNA oligonucleotide containing a single-strand break
-
Test compounds (e.g., Pamiparib and comparators)
-
Assay buffer
-
High-salt buffer (e.g., containing KCl)
-
Detergent (e.g., NP-40)
-
Filter plates or other method for separating protein-DNA complexes from free DNA
Procedure:
-
Incubate the PARP enzyme with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound.
-
Add a high-salt buffer and detergent to dissociate non-covalently bound proteins from the DNA.
-
Separate the PARP-DNA complexes from the free DNA using filter plates or another appropriate method.
-
Quantify the amount of labeled DNA that remains bound to the PARP enzyme.
-
Plot the amount of trapped PARP-DNA complex against the inhibitor concentration to determine the PARP trapping potency (e.g., IC50).
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of PARP inhibition by Pamiparib.
Caption: Workflow for experimental validation of Pamiparib's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Diaminobenzimidamide: A Guide for Laboratory Professionals
Important Note: The following procedures are based on best practices for hazardous chemical waste and information available for similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]
General Waste Management Practices
All chemical waste must be managed in accordance with federal, state, and local regulations.[2] It is the responsibility of the generating department to properly identify, label, and segregate all waste containers.[2]
Key Principles:
-
Identification: All waste must be clearly identified and labeled.[2][3]
-
Segregation: Incompatible wastes must be stored separately to prevent dangerous reactions.[2][4]
-
Containment: Waste containers must be in good condition, compatible with the waste, and kept closed except when adding waste.[4]
-
Storage: Designate a specific, accessible, and secure area for hazardous waste storage.[3]
Disposal Procedures for 3,4-Diaminobenzimidamide Waste
Given the lack of specific inactivation protocols for this compound, the primary method of disposal is through a licensed hazardous waste management service. The following steps outline the process for preparing this waste for disposal.
Step 1: Waste Collection
-
Collect all solid and liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is sealed tightly when not in use.[4]
Step 2: Labeling
-
Label the container with "HAZARDOUS WASTE" and list all chemical constituents, including "this compound" and any solvents or other chemicals present.[5][6]
-
Include the date the waste was first added to the container.[5][6]
Step 3: Storage
-
Store the sealed and labeled container in a designated hazardous waste accumulation area within your laboratory.
-
This area should be away from general lab traffic and incompatible materials.
Step 4: Disposal Request
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][6]
-
Do not dispose of this compound down the drain or in the regular trash.[7]
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must also be handled as hazardous waste unless properly decontaminated.
Procedure for Decontamination:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve this compound.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[4]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[2]
-
Disposal: Once thoroughly decontaminated, the container may be disposed of in the regular trash.[4] Alternatively, consider reusing the container for compatible waste, ensuring it is relabeled appropriately.[4]
Spill and Accident Procedures
In the event of a spill or accidental release, follow these procedures:
-
Personnel Contamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8]
-
Seek immediate medical attention in case of significant exposure or if symptoms persist.[8]
-
-
Spill Cleanup:
-
For small spills, avoid creating dust. If it is a solid, moisten it first.[5][6]
-
Carefully sweep up the material and place it in a suitable, sealed container for disposal as hazardous waste.[5][6][8]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[5][6] Collect all cleanup materials as hazardous waste.[5][6]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Considerations for Chemical Inactivation (Adapted from 3,3'-Diaminobenzidine Protocols)
The following chemical inactivation methods are effective for 3,3'-Diaminobenzidine (DAB) and may be applicable to this compound. However, these methods should be validated for this compound in a controlled laboratory setting before routine use, and approval from your EHS department is strongly recommended.
| Inactivation Method | Reagents | Outcome | Best Suited For |
| Potassium Permanganate Oxidation | Potassium permanganate (KMnO₄), Sulfuric acid (H₂SO₄) | Complete degradation to non-mutagenic end products. | Bulk quantities or concentrated solutions. |
| Horseradish Peroxidase (HRP) Polymerization | Horseradish peroxidase (HRP), Hydrogen peroxide (H₂O₂) | Polymerization into a water-insoluble precipitate. The remaining liquid is non-mutagenic, but the precipitate is still considered hazardous. | Dilute solutions. |
Experimental Protocol: Potassium Permanganate Oxidation of Aromatic Amine Waste (Adapted for this compound)
Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This reaction is exothermic.
-
Prepare a 0.3 M Potassium Permanganate Solution: Dissolve 4.74 g of KMnO₄ in 100 mL of water.
-
Prepare a 2 M Sulfuric Acid Solution: Slowly and carefully add 11.1 mL of concentrated sulfuric acid to 88.9 mL of water.
-
Treat the Waste: For every 10 mL of this compound waste solution, add 30 mL of the 0.3 M KMnO₄ solution and 10 mL of the 2 M H₂SO₄ solution.
-
Incubate: Allow the mixture to stand overnight in the fume hood.
-
Neutralize: The following day, neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Dispose: The neutralized solution and any precipitate should be collected and disposed of as hazardous chemical waste.
Logical Workflow for Disposal
Caption: Workflow for the disposal of this compound waste.
References
- 1. pfw.edu [pfw.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 3,4-Diaminobenzimidamide
Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-Diaminobenzimidamide (CAS No. 68827-43-0) was not publicly available at the time of this writing. The following guidance is based on safety data for structurally similar aromatic diamine compounds, such as 3,4-Diaminobenzophenone and 3,3'-Diaminobenzidine. It is imperative to obtain and review the substance-specific SDS from your supplier before handling this compound. The information provided here is for preliminary guidance and is not a substitute for a formal risk assessment and adherence to a substance-specific SDS.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. Some aromatic amines are also suspected carcinogens. Therefore, a cautious approach with comprehensive PPE is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be worn at all times when handling the compound. A face shield is recommended when there is a risk of splashing or generating dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A fully buttoned laboratory coat. | Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated. The lab coat should have long sleeves and be worn over personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator. | Required when working outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation. The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
| Foot Protection | Closed-toe shoes. | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Pre-Operational Checks:
-
Consult the SDS: Always review the supplier-provided Safety Data Sheet for this compound before commencing any work.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, within the fume hood to minimize movement in and out of the containment area.
-
Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in Table 1 before entering the designated handling area.
-
Work in a Fume Hood: All handling of this compound powder must be conducted within a certified chemical fume hood.
-
Careful Dispensing: To avoid generating dust, handle the solid compound gently. Use a spatula to carefully transfer the desired amount onto weighing paper or into a container.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate methods (e.g., damp paper towels for small amounts of dust).
-
Secure Container: Tightly seal the container of this compound immediately after use and store it in a designated, cool, and dry location away from incompatible materials.
Post-Handling Procedure:
-
Decontamination: Decontaminate all surfaces and equipment used during the procedure.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Diagram 1: Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and contaminated wipes, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, the resulting liquid waste must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Unused Product: Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.
Disposal Procedure:
-
Labeling: Ensure all hazardous waste containers are clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Diagram 2: Emergency Response for a this compound Spill
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
